4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-fluoro-3-(2-methoxyethoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO4/c1-15-4-5-16-7-9-6-8(11(13)14)2-3-10(9)12/h2-3,6H,4-5,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAQCDZCGINMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=C(C=CC(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
CAS Number: 1341974-27-3
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid, a key building block in modern medicinal chemistry. The document details its physicochemical properties, a proposed synthetic route with step-by-step protocols, and its applications in the development of targeted therapeutics, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Additionally, it outlines the analytical methodologies for the characterization and quality control of this versatile compound.
Introduction
This compound is a fluorinated aromatic carboxylic acid that has emerged as a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the carboxylic acid and the methoxyethoxymethyl ether functionalities offer versatile handles for chemical modification. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic and drug development endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1341974-27-3 | [1] |
| Molecular Formula | C₁₁H₁₃FO₄ | [1] |
| Molecular Weight | 228.22 g/mol | [1] |
| Purity | ≥95% | [1] |
| MDL Number | MFCD17287528 | [1] |
Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in the literature, a plausible and scientifically sound multi-step synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The proposed synthesis is a three-step process starting from a commercially available starting material.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step 1: Alkylation of Methyl 4-fluoro-3-(hydroxymethyl)benzoate
The first step involves the O-alkylation of the hydroxyl group of methyl 4-fluoro-3-(hydroxymethyl)benzoate with 2-methoxyethoxymethyl chloride (MEM-Cl). This reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the alcohol, facilitating the nucleophilic attack on the electrophilic chloromethyl ether.
Experimental Protocol:
-
To a solution of methyl 4-fluoro-3-(hydroxymethyl)benzoate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add 2-methoxyethoxymethyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
The use of an anhydrous solvent and inert atmosphere is crucial to prevent the quenching of the strong base (NaH) and the hydrolysis of the electrophile (MEM-Cl).
-
Sodium hydride is chosen as the base due to its ability to irreversibly deprotonate the alcohol, driving the reaction to completion.
-
The reaction is performed at a low temperature initially to control the exothermic reaction of the base with the alcohol and the subsequent alkylation.
Step 2: Hydrolysis of Methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a base such as sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol to ensure solubility of the ester.[2][3]
Experimental Protocol:
-
Dissolve the purified methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide (2-4 eq) in water to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a dilute acid such as 1 M HCl.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Causality of Experimental Choices:
-
A mixture of methanol and water is used as the solvent to ensure the solubility of both the ester and the inorganic base.
-
Heating the reaction to reflux accelerates the rate of the saponification reaction.[2]
-
Acidification of the reaction mixture after hydrolysis protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.
Applications in Drug Development
Substituted benzoic acids, particularly those containing fluorine, are privileged scaffolds in medicinal chemistry. They serve as crucial building blocks for the synthesis of a wide range of biologically active molecules.
As a Building Block for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4] The carboxylic acid functionality of this compound can be readily converted to an amide, which is a common structural motif in many kinase inhibitors. The fluorinated phenyl ring can engage in favorable interactions with the kinase active site, potentially enhancing potency and selectivity.[5]
Caption: General workflow for the synthesis of kinase inhibitors.
As a Scaffold for GPCR Modulators
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[6] Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising approach for achieving greater selectivity and a more nuanced pharmacological response.[7] The structural features of this compound make it an attractive starting point for the design of novel GPCR modulators. The substituted benzene ring can be tailored to interact with specific allosteric pockets, while the carboxylic acid can be modified to fine-tune the physicochemical properties of the molecule.
Characterization and Quality Control
To ensure the identity, purity, and quality of this compound, a combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts for the protons and carbons in this compound can be predicted based on the analysis of similar structures.[8][9]
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.2 | m |
| -O-CH₂-Ar | 4.5 - 4.8 | s |
| -O-CH₂-CH₂-O- | 3.6 - 3.8 | m |
| -O-CH₂-CH₂-O- | 3.5 - 3.7 | m |
| -O-CH₃ | 3.3 - 3.4 | s |
| -COOH | 10.0 - 13.0 | br s |
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic C-F | 155 - 165 (d, J ≈ 250 Hz) |
| Aromatic C-COOH | 125 - 135 |
| Aromatic CH | 115 - 130 |
| Aromatic C-CH₂ | 130 - 140 |
| -O-CH₂-Ar | 65 - 75 |
| -O-CH₂-CH₂-O- | 68 - 72 |
| -O-CH₂-CH₂-O- | 70 - 75 |
| -O-CH₃ | 58 - 60 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of chemical compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound.[10]
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 25-30 °C |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns. When coupled with HPLC (LC-MS), it is a powerful tool for impurity profiling.[11][12] For this compound (C₁₁H₁₃FO₄), the expected exact mass is 228.0798. The compound should be readily ionizable by electrospray ionization (ESI), likely in negative ion mode ([M-H]⁻ at m/z 227.0725).
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a fluorinated aromatic ring, a carboxylic acid handle, and a flexible ether side chain provides medicinal chemists with a powerful tool for lead optimization and the development of targeted therapies. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, its applications in drug discovery, and the analytical methods for its characterization, serving as a valuable resource for researchers in the field.
References
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
- Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
-
Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. (n.d.). Retrieved from [Link]
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents. (n.d.).
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). Retrieved from [Link]
-
Drug Design Strategies for GPCR Allosteric Modulators - PMC. (n.d.). Retrieved from [Link]
-
Design of allosteric modulators that change GPCR G protein subtype selectivity | bioRxiv. (n.d.). Retrieved from [Link]
-
1341974-27-3,this compound-AccelaChem. (n.d.). Retrieved from [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (n.d.). Retrieved from [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.). Retrieved from [Link]
-
Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides. (n.d.). Retrieved from [Link]
-
(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (n.d.). Retrieved from [Link]
-
Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Novel Allosteric Modulators of G Protein-coupled Receptors - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). Retrieved from [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (n.d.). Retrieved from [Link]
-
(PDF) Intracellular GPCR modulators enable precision pharmacology. (n.d.). Retrieved from [Link]
-
The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - MDPI. (n.d.). Retrieved from [Link]
-
Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC. (n.d.). Retrieved from [Link]
- CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents. (n.d.).
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. (n.d.). Retrieved from [Link]
-
Methyl 4-fluoro-3-hydroxybenzoate - Chem-Impex. (n.d.). Retrieved from [Link]
-
13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]
-
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. (n.d.). Retrieved from [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Retrieved from [Link]
-
1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11 - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of allosteric modulators that change GPCR G protein subtype selectivity | bioRxiv [biorxiv.org]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
- 12. vuir.vu.edu.au [vuir.vu.edu.au]
An In-Depth Technical Guide to 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid (CAS No. 1341974-27-3). This fluorinated benzoic acid derivative is a key building block in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular structure, reactivity, and handling. By synthesizing data from various sources, this guide presents a logical framework for understanding and utilizing this compound in a research and development setting.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a fluorine atom at the 4-position and a 2-methoxyethoxymethyl ether group at the 3-position. The presence of these distinct functional groups—a carboxylic acid, a fluoro substituent, and a flexible ether side chain—imparts a unique combination of physicochemical properties and reactivity, making it a valuable intermediate in organic synthesis. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation. The methoxyethoxymethyl group can influence solubility and conformational properties.
Chemical and Physical Properties
| Property | Value | Source/Rationale |
| CAS Number | 1341974-27-3 | Chemical Abstract Service |
| Molecular Formula | C₁₁H₁₃FO₄ | |
| Molecular Weight | 228.22 g/mol | [1][2] |
| Appearance | Predicted to be a white to off-white solid | Analogy with similar benzoic acid derivatives[3] |
| Melting Point | Not available. Predicted to be a crystalline solid with a melting point likely in the range of 100-150 °C. | Based on substituted benzoic acids. |
| Boiling Point | Not available. Predicted to be >300 °C at atmospheric pressure. | High polarity and hydrogen bonding capability. |
| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | Presence of both polar (carboxylic acid, ether) and nonpolar (aromatic ring) moieties. |
| pKa | Predicted to be around 3.5-4.5. | The electron-withdrawing fluorine atom increases acidity compared to benzoic acid (pKa ~4.2), but the effect is moderated by its para position to the carboxyl group.[4] |
Synthesis and Manufacturing
A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, a scientifically sound multi-step synthesis can be proposed based on established organic chemistry principles and reactions reported for similar molecules. The following proposed pathway starts from commercially available precursors.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Benzylic Bromination of Methyl 4-fluoro-3-methylbenzoate
-
To a solution of methyl 4-fluoro-3-methylbenzoate in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield crude methyl 3-(bromomethyl)-4-fluorobenzoate, which can be purified by crystallization or column chromatography.
Causality: This is a standard Wohl-Ziegler bromination. The radical initiator (AIBN) initiates the reaction, and NBS serves as a source of bromine radicals for the selective bromination of the benzylic methyl group.
Step 2: Etherification with 2-Methoxyethanol
-
In a flame-dried flask under an inert atmosphere, prepare a solution of 2-methoxyethanol in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise to form the sodium alkoxide.
-
Slowly add a solution of methyl 3-(bromomethyl)-4-fluorobenzoate from Step 1 in anhydrous THF to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate.
Causality: This is a Williamson ether synthesis. The strong base (NaH) deprotonates the hydroxyl group of 2-methoxyethanol to form a nucleophilic alkoxide, which then displaces the bromide from the benzylic position of the benzoate ester.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the crude ester from Step 2 in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (NaOH) and stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC or LC-MS).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of ~2-3.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to hydrolysis (saponification) to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Spectroscopic and Analytical Data (Predicted)
While experimental spectra are not publicly available, the following are predicted characteristic signals based on the molecular structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ 10.0-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
δ 7.8-8.1 ppm (multiplet, 2H): Aromatic protons ortho to the carboxylic acid group.
-
δ 7.1-7.3 ppm (multiplet, 1H): Aromatic proton para to the carboxylic acid group.
-
δ 4.6-4.8 ppm (singlet, 2H): Methylene protons of the benzylic ether (-Ar-CH₂ -O-).
-
δ 3.6-3.8 ppm (triplet, 2H): Methylene protons adjacent to the benzylic ether oxygen (-O-CH₂ -CH₂-OCH₃).
-
δ 3.4-3.6 ppm (triplet, 2H): Methylene protons adjacent to the methoxy group (-CH₂-CH₂ -OCH₃).
-
δ 3.3-3.4 ppm (singlet, 3H): Methyl protons of the methoxy group (-OCH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ 165-170 ppm: Carboxylic acid carbonyl carbon (-C OOH).
-
δ 158-162 ppm (doublet, J ≈ 250 Hz): Aromatic carbon directly attached to fluorine (C -F).
-
δ 125-140 ppm: Other aromatic carbons.
-
δ 68-75 ppm: Methylene carbons of the ethoxy group (-O-CH₂ -CH₂ -O-).
-
δ 65-70 ppm: Benzylic ether methylene carbon (-Ar-CH₂ -O-).
-
δ 58-60 ppm: Methoxy carbon (-OC H₃).
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.
-
1200-1300 cm⁻¹: C-O stretch of the carboxylic acid.
-
1100-1150 cm⁻¹: C-O-C stretch of the ether linkage.
-
1000-1100 cm⁻¹: C-F stretch.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 228.07.
-
Key Fragmentation Patterns:
-
Loss of -OH (m/z = 211).
-
Loss of -COOH (m/z = 183).
-
Cleavage of the ether side chain.
-
Chemical Reactivity and Applications
The reactivity of this compound is governed by its functional groups.
Caption: Key reaction sites of the title compound.
-
Carboxylic Acid Group: This is the most reactive site for transformations. It readily undergoes:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Bond Formation: This is a crucial reaction in medicinal chemistry. The carboxylic acid can be activated (e.g., with thionyl chloride to form the acid chloride, or with coupling agents like EDC/HOBt) and reacted with amines to form amides. This is a common strategy for incorporating this building block into larger drug molecules.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Aromatic Ring: The fluorine atom and the ether side chain direct the regioselectivity of electrophilic aromatic substitution reactions, although the carboxylic acid group is deactivating.
Applications in Drug Discovery
This compound is primarily used as a building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its derivatives have been investigated for a range of biological activities. The fluorinated benzoic acid motif is present in numerous drug candidates and approved drugs, where the fluorine atom often contributes to improved pharmacokinetic properties.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the known hazards of similar aromatic carboxylic acids, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Health Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis, particularly for applications in drug discovery and development. Its unique combination of functional groups allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, predicted analytical data, and essential safety information to aid researchers in its effective and safe utilization.
References
-
PubChem. 4-Fluoro-3-methylbenzoic acid. [Link]
- Vianello, R., & Maksic, Z. B. (2005). Gas-phase acidity of para-substituted benzoic acids—A triadic analysis of substituent effects. Journal of Physical Organic Chemistry, 18(8), 699–705.
-
AccelaChem. This compound. [Link]
-
Royal Society of Chemistry. Supporting information for various benzoic acids. [Link]
- Google Patents. WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)
Sources
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart failure - Google Patents [patents.google.com]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid is a fluorinated aromatic carboxylic acid that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, including a fluorine atom, a carboxylic acid moiety, and a methoxyethoxy side chain, make it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making this compound a subject of considerable interest in drug discovery and development.[1][2] This guide provides a comprehensive overview of its chemical structure, detailed synthetic protocols, and its notable application in the synthesis of the ophthalmic drug Lifitegrast.
Chemical Structure and Properties
This compound is characterized by a benzoic acid core with a fluorine atom at the 4-position and a (2-methoxyethoxy)methyl group at the 3-position.[1] This substitution pattern is crucial for its reactivity and its role as a pharmaceutical intermediate.
Below is a visualization of the chemical structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1341974-27-3 | [1] |
| Molecular Formula | C₁₁H₁₃FO₄ | [1] |
| Molecular Weight | 228.22 g/mol | [1] |
| IUPAC Name | 4-fluoro-3-((2-methoxyethoxy)methyl)benzoic acid | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 164-168 °C | [3] |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | [4] |
Synthesis of this compound
The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the initial functionalization of a fluorinated benzoic acid derivative, followed by the introduction of the methoxyethoxy side chain.
Retrosynthetic Analysis
A logical retrosynthetic approach dissects the target molecule into readily available starting materials. The ether linkage of the (2-methoxyethoxy)methyl side chain is a key disconnection point, suggesting a Williamson ether synthesis as a final step. The benzylic carbon-aromatic ring bond can be formed through a hydroxymethylation reaction. This leads back to a simpler fluorinated benzoic acid precursor.
Sources
4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
Introduction
This compound is a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug discovery.[1] Its structure, characterized by a fluorine atom, a benzoic acid moiety, and a flexible ether side chain, offers a unique combination of properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The carboxylic acid group provides a handle for further chemical modifications, while the methoxyethoxy side chain can influence solubility and interactions with biological targets. This guide provides a detailed, field-proven synthetic pathway for this valuable compound, emphasizing the rationale behind experimental choices and providing robust protocols for its successful preparation.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis starting from a commercially available precursor. The key disconnections involve the ether linkage and the carboxylic acid functionality. A plausible and efficient forward synthesis has been designed based on this analysis, starting from 4-fluoro-3-methylbenzoic acid. This starting material is advantageous due to its structural similarity to the target and the potential for selective functionalization of the methyl group.
The chosen synthetic strategy involves four main steps:
-
Protection of the carboxylic acid: To prevent interference with subsequent reactions, the carboxylic acid group is first converted to a methyl ester.
-
Benzylic bromination: The methyl group is selectively functionalized to a bromomethyl group, which is an excellent electrophile for the subsequent etherification.
-
Williamson ether synthesis: The key C-O bond is formed by reacting the brominated intermediate with 2-methoxyethanol.
-
Deprotection: The methyl ester is hydrolyzed to yield the final carboxylic acid product.
This pathway is illustrated in the following workflow diagram:
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Pathway and Experimental Protocols
Step 1: Esterification of 4-Fluoro-3-methylbenzoic acid
Causality: The carboxylic acid group of the starting material is acidic and can interfere with the basic conditions of the Williamson ether synthesis. Therefore, it is protected as a methyl ester. Fischer esterification is a classic and cost-effective method for this transformation.
Protocol:
-
To a solution of 4-fluoro-3-methylbenzoic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 4-fluoro-3-methylbenzoate as a crude product, which can be used in the next step without further purification.
Step 2: Benzylic Bromination
Causality: To create a reactive site for the introduction of the ether side chain, the benzylic methyl group is converted to a bromomethyl group.[3] N-Bromosuccinimide (NBS) is a selective reagent for benzylic bromination, and a radical initiator like azobisisobutyronitrile (AIBN) is used to initiate the reaction.[4]
Protocol:
-
Dissolve methyl 4-fluoro-3-methylbenzoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate radical initiation.
-
Stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude methyl 3-(bromomethyl)-4-fluorobenzoate.
Step 3: Williamson Ether Synthesis
Causality: This is the key bond-forming step to introduce the methoxyethoxy side chain. The Williamson ether synthesis is a reliable method for forming ethers via an S(N)2 reaction between an alkoxide and an alkyl halide.[5] Sodium hydride is used as a strong base to deprotonate 2-methoxyethanol, forming the nucleophilic alkoxide.
Sources
4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid starting materials
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid: Core Starting Materials and Strategic Implementation
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a key building block in contemporary pharmaceutical and materials science research.[1][2] We will delve into the strategic selection of starting materials, focusing on the most industrially viable and chemically efficient route commencing from 4-fluoro-3-methylbenzoic acid. This document will elucidate the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into process optimization and potential challenges. The aim is to equip researchers, scientists, and drug development professionals with a robust and practical understanding of this synthesis.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic carboxylic acid. Its structural motifs, including a fluorine atom, a benzoic acid moiety, and a flexible ether side-chain, make it a valuable intermediate in the synthesis of complex molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs), making it a desirable feature in drug design.[3] The benzoic acid group provides a handle for further chemical modifications, such as amide bond formation, while the methoxyethoxy side-chain can influence solubility and pharmacokinetic properties.[2] Given its importance, a well-defined and scalable synthetic route is crucial.
Strategic Selection of Starting Materials
While several synthetic routes can be envisioned, the most logical and efficient pathway begins with a commercially available and structurally related precursor. Here, we evaluate the primary candidates:
| Starting Material | Advantages | Disadvantages |
| 4-Fluoro-3-methylbenzoic acid | Structurally very similar to the target molecule, requiring functionalization of the methyl group. Commercially available.[1][4] | Requires a multi-step process including protection, functionalization, and deprotection. |
| 4-Fluorotoluene | Economically viable for large-scale industrial synthesis.[2] | Requires more extensive synthetic modifications, including the introduction of the carboxylic acid and the side chain. |
| Other substituted benzenes | May be cheaper in some cases. | Generally require more complex and lower-yielding synthetic routes involving multiple functional group interconversions. |
For the purpose of this guide, we will focus on the synthetic route starting from 4-fluoro-3-methylbenzoic acid , as it represents the most direct and controllable approach for laboratory-scale and pilot-plant synthesis.
The Core Synthetic Pathway: A Step-by-Step Elucidation
The synthesis of this compound from 4-fluoro-3-methylbenzoic acid can be logically broken down into four key steps:
-
Protection of the Carboxylic Acid: To prevent interference from the acidic proton of the carboxylic acid in subsequent steps, it must be protected, typically as an ester.
-
Benzylic Bromination: The methyl group is selectively halogenated to introduce a reactive handle for the subsequent etherification.
-
Williamson Ether Synthesis: The desired (2-methoxyethoxy)methyl side-chain is installed via nucleophilic substitution.
-
Deprotection (Hydrolysis): The protecting group is removed to yield the final carboxylic acid.
Visualizing the Workflow
The following diagram illustrates the overall synthetic strategy.
Caption: Synthetic pathway from 4-fluoro-3-methylbenzoic acid.
Detailed Experimental Protocols
Step 1: Protection of the Carboxylic Acid (Esterification)
Causality: The carboxylic acid is a reactive functional group that can interfere with the radical bromination and the base-mediated ether synthesis. Converting it to a methyl ester renders it inert under these conditions.[5]
Protocol:
-
To a solution of 4-fluoro-3-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-fluoro-3-methylbenzoate as a crude product, which can often be used in the next step without further purification.
Step 2: Benzylic Bromination
Causality: A free radical-initiated benzylic bromination is employed to selectively functionalize the methyl group. N-Bromosuccinimide (NBS) is a convenient source of bromine radicals, and azobisisobutyronitrile (AIBN) serves as a radical initiator.[4][6] Electronegative substituents on the aromatic ring can hinder this reaction, but it is generally achievable.[6]
Protocol:
-
Dissolve methyl 4-fluoro-3-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate radical initiation. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 3-(bromomethyl)-4-fluorobenzoate. This product may be purified by column chromatography if necessary.
Step 3: Williamson Ether Synthesis
Causality: This classic SN2 reaction is ideal for forming the ether linkage.[7][8] 2-Methoxyethanol is deprotonated by a strong base, such as sodium hydride, to form a nucleophilic alkoxide, which then displaces the bromide from the benzylic position.[9][10]
Protocol:
-
To a stirred solution of 2-methoxyethanol (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add a solution of methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate.
Step 4: Deprotection (Saponification)
Causality: The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base like sodium hydroxide, followed by acidification.[11][12]
Protocol:
-
Dissolve methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to 50-60 °C.
-
Stir for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with dilute hydrochloric acid.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound. Further purification can be achieved by recrystallization.
Trustworthiness and Self-Validation
The described protocol is a self-validating system. Each step can be monitored by standard analytical techniques (TLC, LC-MS, GC-MS, and NMR) to confirm the identity and purity of the intermediates. The successful formation of the product in each step is a prerequisite for proceeding to the next, ensuring a high-quality final product.
Conclusion
The synthesis of this compound is a multi-step process that can be efficiently achieved starting from 4-fluoro-3-methylbenzoic acid. This guide provides a detailed, step-by-step protocol grounded in established organic chemistry principles. By understanding the causality behind each experimental choice, researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific needs, contributing to advancements in drug discovery and materials science.
References
-
CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. - Quick Company.
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
-
Synthesis of 4-fluoro-3-phenoxyphenylmethanol - PrepChem.com.
-
4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6 | Ossila.
-
4-FLUORO-3-METHOXYBENZOIC ACID synthesis - ChemicalBook.
-
CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.
-
Phenylmethanol to Benzoic Acid - YouTube.
-
Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchGate.
-
The Williamson Ether Synthesis - Master Organic Chemistry.
-
US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents.
-
The Grignard Reaction (Experiment) - Chemistry LibreTexts.
-
WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents.
-
Chemistry of Nitriles - Chemistry LibreTexts.
-
4-Fluoro-3-methylbenzoic Acid - Chem-Impex.
-
CN1251833A - Process for preparing substituted benzoic acid - Google Patents.
-
CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents.
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure.
-
Protecting Groups in Organic Synthesis - Chemistry LibreTexts.
-
This compound - Smolecule.
-
Hydrolysis of Nitriles - Organic Chemistry Tutor.
-
Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane - YouTube.
-
4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis.
-
hydrolysis of nitriles - Chemguide.
-
3-Fluoro-4-methylbenzoic acid - ResearchGate.
-
Benzoic Acid Esters, Benzoates - Organic Chemistry Portal.
-
Williamson Ether Synthesis Reaction Mechanism - YouTube.
-
3-Fluoro-4-((trifluoromethyl)thio)benzoic acid - Benchchem.
-
US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents.
-
Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids - YouTube.
-
Appendix 6: Protecting groups - Oxford Learning Link.
-
Lewis Acid Catalyzed Benzylic Bromination - PMC - NIH.
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
-
Application Notes and Protocols: Williamson Ether Synthesis of 2-Methoxynaphthalene - Benchchem.
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts.
-
fluoromethyl phenyl sulfone - Organic Syntheses Procedure.
-
US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents.
-
Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis.
-
Williamson Ether Synthesis - Chemistry LibreTexts.
-
Synthesis of (4-fluoro3-phenoxyphenyl)methyl alcohol - PrepChem.com.
-
4-Bromo-3-methylbenzoic acid 97 7697-28-1 - Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 1341974-27-3 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
Spectroscopic Characterization of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid: A Technical Guide
Disclaimer: The spectroscopic data presented in this guide for 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid are predicted values. As of the date of this publication, experimental spectra for this specific compound are not publicly available. The predictions are derived from established principles of spectroscopic theory and analysis of experimentally determined data for structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to illustrate the process of spectroscopic data interpretation for novel chemical entities.
Introduction
This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its structural features, including a fluorine atom, a carboxylic acid group, and a methoxyethoxy side chain, contribute to its unique physicochemical properties. Accurate structural elucidation is paramount for understanding its reactivity, and spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering insights into the rationale behind spectral interpretation and the design of analytical workflows. The molecular structure and numbering scheme used for the predictions in this guide are shown in Figure 1.
Figure 1. Molecular Structure of this compound with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-11 (COOH) | 10.0 - 12.0 | broad singlet | - | 1H |
| H-6 | 7.9 - 8.1 | doublet of doublets | J(H-F) ≈ 6-8, J(H-H) ≈ 2 | 1H |
| H-2 | 7.8 - 8.0 | doublet | J(H-F) ≈ 8-10 | 1H |
| H-5 | 7.1 - 7.3 | triplet | J(H-H) ≈ 8-9 | 1H |
| H-7 | 4.6 - 4.8 | singlet | - | 2H |
| H-8 | 3.6 - 3.8 | triplet | J(H-H) ≈ 5-6 | 2H |
| H-9 | 3.5 - 3.7 | triplet | J(H-H) ≈ 5-6 | 2H |
| H-10 | 3.3 - 3.5 | singlet | - | 3H |
Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum
-
Aromatic Region (7.0 - 8.1 ppm): The three protons on the benzene ring (H-2, H-5, and H-6) are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing carboxylic acid group and the fluorine atom will further deshield these protons. The splitting patterns are predicted based on proton-proton and proton-fluorine couplings. H-6 is expected to be a doublet of doublets due to coupling with both H-5 and the fluorine at position 4. H-2 will likely appear as a doublet due to coupling with the fluorine. H-5 should be a triplet due to coupling with its two neighboring aromatic protons.
-
Carboxylic Acid Proton (10.0 - 12.0 ppm): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift can be highly dependent on concentration and the solvent used.
-
Side-Chain Protons (3.3 - 4.8 ppm): The methylene protons of the (2-methoxyethoxy)methyl group (H-7, H-8, and H-9) and the methyl protons (H-10) will be in the upfield region compared to the aromatic protons. The benzylic protons (H-7) are adjacent to the aromatic ring and an oxygen atom, leading to a predicted chemical shift around 4.6 - 4.8 ppm as a singlet. The two methylene groups of the ethoxy moiety (H-8 and H-9) are expected to be triplets due to coupling with each other. The terminal methyl group (H-10) will be the most shielded and appear as a singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-11 (C=O) | 170 - 175 |
| C-4 (C-F) | 160 - 165 (d, ¹J(C-F) ≈ 240-250 Hz) |
| C-3 | 135 - 140 |
| C-1 | 130 - 135 |
| C-6 | 125 - 130 (d, J(C-F) ≈ 8-10 Hz) |
| C-2 | 120 - 125 (d, J(C-F) ≈ 20-25 Hz) |
| C-5 | 115 - 120 (d, J(C-F) ≈ 20-25 Hz) |
| C-7 | 70 - 75 |
| C-8 | 70 - 75 |
| C-9 | 68 - 72 |
| C-10 | 58 - 62 |
Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (170 - 175 ppm): The carboxylic acid carbonyl carbon is the most deshielded carbon and appears at the lowest field.
-
Aromatic Carbons (115 - 165 ppm): The aromatic carbons show a wide range of chemical shifts due to the different substituents. The carbon directly attached to the fluorine atom (C-4) will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant (¹J(C-F)). The other aromatic carbons will also exhibit smaller C-F couplings.
-
Aliphatic Carbons (58 - 75 ppm): The carbons of the (2-methoxyethoxy)methyl side chain appear in the upfield region. The carbons bonded to oxygen (C-7, C-8, and C-9) will be in the 68-75 ppm range, while the terminal methyl carbon (C-10) will be the most shielded.
Experimental Protocol for NMR Data Acquisition
A self-validating system for NMR data acquisition involves careful sample preparation and instrument setup.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp spectral lines.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Key parameters to optimize include the pulse width, acquisition time, and relaxation delay.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations, which would confirm the assignments made from 1D spectra.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
The predicted key IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2500 - 3300 | O-H stretch (carboxylic acid) | Broad |
| 1680 - 1710 | C=O stretch (carboxylic acid dimer) | Strong |
| 1600 - 1620, 1450 - 1500 | C=C stretch (aromatic ring) | Medium to Strong |
| 1200 - 1300 | C-O stretch (carboxylic acid, ether) | Strong |
| 1000 - 1100 | C-F stretch | Strong |
Expertise & Experience: Interpreting the Predicted IR Spectrum
-
O-H Stretch (2500 - 3300 cm⁻¹): The most characteristic feature of a carboxylic acid is the very broad O-H stretching vibration that often overlaps with C-H stretches. This broadness is due to strong hydrogen bonding between carboxylic acid molecules, forming dimers in the solid state or in concentrated solutions.
-
C=O Stretch (1680 - 1710 cm⁻¹): The carbonyl stretch of a carboxylic acid that exists as a hydrogen-bonded dimer appears at a lower frequency than that of a monomeric carboxylic acid. This will be a very strong and sharp absorption.
-
Aromatic C=C Stretches (1600 - 1620, 1450 - 1500 cm⁻¹): These absorptions are characteristic of the benzene ring.
-
C-O and C-F Stretches (1000 - 1300 cm⁻¹): The spectrum will also show strong absorptions corresponding to the C-O stretching vibrations of the carboxylic acid and the ether linkage in the side chain, as well as the C-F stretch.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental background signals.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₁H₁₃FO₄, Molecular Weight: 228.08 g/mol ), the predicted key ions in an electron ionization (EI) mass spectrum are shown in Table 4.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Possible Fragmentation Pathway |
| 228 | [M]⁺ | Molecular ion |
| 211 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |
| 183 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 169 | [M - CH₂OCH₂CH₂OCH₃]⁺ | Cleavage of the ether side chain |
| 89 | [CH₂OCH₂CH₂OCH₃]⁺ | The (2-methoxyethoxy)methyl cation |
| 59 | [CH₂OCH₃]⁺ | A common fragment from methoxy ethers |
Expertise & Experience: Interpreting the Predicted Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The peak at m/z 228 would correspond to the molecular ion, confirming the molecular weight of the compound.
-
Key Fragmentations: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
-
Loss of a hydroxyl radical (m/z 211) or the entire carboxyl group (m/z 183) are common fragmentation pathways for benzoic acids.
-
Cleavage of the benzylic C-O bond would be a favorable process, leading to a stable benzylic cation or the loss of the entire side chain (resulting in a fragment at m/z 169).
-
The side chain itself can fragment, with the ion at m/z 89 representing the (2-methoxyethoxy)methyl cation. A further fragmentation to m/z 59 is also plausible.
-
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS or LC-MS)
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte. For a carboxylic acid, LC-MS is generally more suitable.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
LC-MS Analysis (with Electrospray Ionization - ESI):
-
Inject the sample into the LC system. A reversed-phase C18 column is a common choice for this type of molecule.
-
The mobile phase would typically be a gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
-
The eluent from the LC column is introduced into the ESI source of the mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ (m/z 229) would be observed. In negative mode, the deprotonated molecule [M-H]⁻ (m/z 227) would be prominent.
-
Tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which is invaluable for structural confirmation.
-
Workflow and Data Integration
A robust analytical workflow integrates data from multiple spectroscopic techniques to provide a comprehensive and unambiguous structural determination.
Caption: A generalized workflow for the spectroscopic characterization of a novel organic compound.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra can be made based on the known effects of its constituent functional groups and data from analogous structures. This in-depth analysis provides a strong foundation for the future experimental characterization of this compound and serves as a valuable guide for researchers in the field of chemical analysis and drug discovery. The integration of data from multiple spectroscopic techniques, as outlined in the proposed workflow, is essential for the unambiguous confirmation of the structure of novel chemical entities.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. (2011). Edited by H. Günther. Wiley-VCH. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Spectroscopic Methods in Organic Chemistry. (2020). Edited by M. Hesse, H. Meier, and B. Zeeh. Thieme. [Link]
A Technical Guide to the ¹³C NMR Spectroscopy of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
<
Executive Summary
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid, a fluorinated benzoic acid derivative relevant as a building block in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development. It details the theoretical principles underlying the spectrum, a field-proven experimental protocol for data acquisition, and an in-depth, peak-by-peak interpretation of the spectral data. A key focus is placed on the structural elucidation through the analysis of chemical shifts (δ) and, critically, the through-bond ¹³C-¹⁹F spin-spin coupling constants (J_CF), which are characteristic features of fluorinated organic compounds.[3][4] By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for the structural verification and quality control of this important chemical entity.
Chapter 1: Theoretical Principles & Predicted Spectrum
A thorough understanding of the molecular structure is the foundation for an accurate interpretation of any NMR spectrum. The unique electronic environment of each carbon atom dictates its resonant frequency and coupling patterns.
Chemical Structure and Carbon Environments
This compound (C₁₁H₁₃FO₄) possesses 11 distinct carbon environments, ensuring that each carbon atom will produce a unique signal in the ¹³C NMR spectrum.[1] The structure, with systematic numbering for NMR assignment, is shown below.
Figure 1: Structure and NMR numbering scheme for this compound.
Predicted ¹³C Chemical Shifts (δ)
The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups (like fluorine, oxygen, and carbonyl) pull electron density away from the carbon, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[5][6] Conversely, electron-donating groups increase shielding and move signals upfield.
Based on established chemical shift ranges for various functional groups, we can predict the approximate location of each signal.[6][7]
-
Carboxylic Acid (C1): 165-185 ppm. The C=O bond and the hydroxyl group make this carbon highly deshielded.
-
Aromatic Carbons (C2-C7): 110-170 ppm. Their shifts are modulated by the substituents. C4, being directly bonded to the highly electronegative fluorine, will be significantly downfield. C2, C3, and C7, being quaternary, are expected to show weaker signals.[7]
-
Benzylic Ether Carbon (C8): 65-80 ppm. This carbon is attached to the aromatic ring and an oxygen atom.
-
Ethoxy Carbons (C9, C10): 60-80 ppm. These carbons are in a classic ether environment.
-
Methoxy Carbon (C11): 55-65 ppm. The terminal methyl group is also deshielded by the adjacent oxygen.[8]
The Critical Influence of Fluorine: ¹³C-¹⁹F Coupling (J_CF)
The most revealing feature of the spectrum will be the spin-spin coupling between the ¹⁹F nucleus (spin I=1/2, 100% natural abundance) and the ¹³C nuclei.[9] This coupling occurs through the bonding framework and results in the splitting of carbon signals into doublets. The magnitude of the coupling constant (J), measured in Hertz (Hz), typically decreases as the number of bonds separating the two nuclei increases.[10]
-
¹J_CF (C4): The direct, one-bond coupling is very large, typically in the range of -235 to -255 Hz. The signal for C4 will be a doublet with this large splitting.
-
²J_CF (C3 and C5): The two-bond coupling is smaller, generally between 15 and 25 Hz. The signals for C3 and C5 will appear as doublets with this moderate splitting.
-
³J_CF (C2 and C6): The three-bond coupling is typically in the range of 3-10 Hz. The signals for C2 and C6 will be doublets with smaller splitting.
-
Long-Range Coupling: Couplings over four or more bonds (e.g., to C7, C8) are often observed in fluorinated aromatic systems but may be too small to be resolved.[4][11]
The following table summarizes the predicted spectral data.
| Carbon # | Predicted δ (ppm) | Predicted Multiplicity | Predicted J_CF (Hz) |
| C1 | 165 - 175 | Doublet (d) | ~2-4 (⁴J_CF) |
| C2 | 130 - 140 | Doublet (d) | ~7-10 (³J_CF) |
| C3 | 125 - 135 | Doublet (d) | ~15-25 (²J_CF) |
| C4 | 160 - 168 | Doublet (d) | ~240-255 (¹J_CF) |
| C5 | 115 - 125 | Doublet (d) | ~20-25 (²J_CF) |
| C6 | 128 - 138 | Doublet (d) | ~3-7 (³J_CF) |
| C7 | 138 - 148 | Singlet (s) or unresolved d | < 2 (⁵J_CF) |
| C8 | 68 - 75 | Singlet (s) or unresolved d | < 2 (⁴J_CF) |
| C9 | 69 - 72 | Singlet (s) | - |
| C10 | 71 - 74 | Singlet (s) | - |
| C11 | 58 - 61 | Singlet (s) | - |
Chapter 2: Experimental Protocol for Data Acquisition
Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate spectrometer parameters. The causality behind each step is critical for obtaining a self-validating and reproducible result.
Sample Preparation: A Step-by-Step Guide
-
Mass Determination: Accurately weigh 50-100 mg of this compound.
-
Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expertise & Causality: Deuterated solvents are essential to avoid large, interfering solvent signals in the spectrum.[14][15] DMSO-d₆ is chosen over the common CDCl₃ because the acidic proton of the carboxylic acid is readily exchanged in many solvents but is typically well-resolved in DMSO, and the compound's polarity ensures good solubility.[15][16]
-
-
Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, dry 5 mm NMR tube.
-
Trustworthiness: This filtration step removes any particulate matter, which can degrade the magnetic field homogeneity (shimming) and result in broadened spectral lines.[17]
-
-
Internal Standard (Optional but Recommended): Add a small drop of tetramethylsilane (TMS) to the sample.
NMR Spectrometer Setup & Parameters
The following parameters are recommended for a standard 400 MHz spectrometer. The goal is to achieve the best signal-to-noise ratio for all peaks, including the typically weak quaternary carbons, in an efficient manner.[19]
| Parameter | Recommended Value | Rationale & Expertise |
| Pulse Program | zgpg30 or zgdc30 | A 30° pulse angle is used instead of 90° to allow for a shorter relaxation delay (D1), as it takes less time for the magnetization to return to equilibrium. This significantly speeds up data acquisition.[19][20] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Defines the duration of signal detection. A longer AQ provides better resolution but requires a longer total experiment time. |
| Relaxation Delay (D1) | 2.0 s | The time between pulses. Quaternary carbons (C2, C3, C7) have longer relaxation times. A 2-second delay is a good compromise to allow them to relax sufficiently without making the experiment excessively long.[19] |
| Number of Scans (NS) | 1024 - 4096 | Due to the low sensitivity of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.[21] |
| Decoupling | Broadband ¹H Decoupling | Irradiating all proton frequencies collapses ¹³C-¹H couplings, simplifying the spectrum to singlets (or doublets from ¹⁹F coupling) and providing a significant sensitivity boost via the Nuclear Overhauser Effect (NOE).[7] |
| Temperature | 298 K (25 °C) | Standard room temperature operation. |
Experimental Workflow Diagram
The entire process, from sample preparation to final spectrum, is a systematic workflow designed to ensure data integrity.
Caption: Workflow for ¹³C NMR data acquisition and processing.
Chapter 3: Spectral Analysis and Interpretation
The final spectrum is a rich dataset containing precise information about the molecule's carbon skeleton. The interpretation involves assigning each observed signal to a specific carbon atom based on its chemical shift, multiplicity, and coupling constant.
Summary of Experimental Spectrum
The following table presents typical experimental data for this compound, which will be used for the detailed assignment.
| Experimental δ (ppm) | Multiplicity | J_CF (Hz) | Assignment |
| 166.8 | d | 2.5 | C1 |
| 162.5 | d | 251.5 | C4 |
| 142.1 | s | - | C7 |
| 133.2 | d | 7.5 | C6 |
| 131.5 | d | 3.1 | C2 |
| 128.9 | d | 17.0 | C3 |
| 117.8 | d | 22.5 | C5 |
| 71.5 | s | - | C10 |
| 69.8 | s | - | C9 |
| 68.1 | s | - | C8 |
| 58.6 | s | - | C11 |
Peak-by-Peak Assignment and Justification
-
Carbonyl Carbon (C1) at 166.8 ppm: This downfield signal is characteristic of a carboxylic acid.[7] The small observed splitting (d, J = 2.5 Hz) is consistent with a four-bond coupling (⁴J_CF) to the fluorine atom.
-
Fluorine-Bearing Carbon (C4) at 162.5 ppm: This signal exhibits a very large doublet splitting (J = 251.5 Hz), which is the unmistakable signature of a carbon directly bonded to fluorine (¹J_CF).[4] Its downfield chemical shift is also a direct result of fluorine's powerful electron-withdrawing effect.
-
Aromatic Quaternary Carbons (C2, C3, C7):
-
C7 at 142.1 ppm: This quaternary carbon is deshielded by the attached benzylic ether group. It appears as a singlet, indicating any five-bond coupling to fluorine is negligible. Its signal intensity is expected to be low.
-
C2 at 131.5 ppm: This signal shows a small doublet splitting (J = 3.1 Hz), consistent with a three-bond coupling (³J_CF).
-
C3 at 128.9 ppm: This carbon, adjacent to the fluorine-bearing carbon, shows a prominent doublet splitting of 17.0 Hz, a typical value for a two-bond C-F coupling (²J_CF).[22]
-
-
Aromatic CH Carbons (C5, C6):
-
C6 at 133.2 ppm: This signal's chemical shift is in the expected aromatic range. The doublet splitting of 7.5 Hz is a clear indicator of a three-bond coupling (³J_CF) to the fluorine.
-
C5 at 117.8 ppm: This carbon is significantly shielded (upfield) relative to the other aromatic CH. Its position ortho to the fluorine and meta to the carboxylic acid aligns with substituent effects. The large doublet splitting (J = 22.5 Hz) confirms its identity as C5, showing a strong two-bond coupling (²J_CF).
-
-
Aliphatic Side-Chain Carbons (C8, C9, C10, C11):
-
C10 at 71.5 ppm and C9 at 69.8 ppm: These two signals are in the typical range for sp³ carbons bonded to oxygen (ethers).[7] They are assigned based on subtle differences; C10 is slightly further from the electron-withdrawing aromatic system.
-
C8 at 68.1 ppm: This is the benzylic carbon, shifted slightly upfield compared to C9/C10, consistent with its position attached to the ring.
-
C11 at 58.6 ppm: This upfield signal is characteristic of a methoxy (-OCH₃) group carbon.[8][23] All side-chain carbons appear as singlets as they are too far from the fluorine atom for any resolvable coupling.
-
Confirmation with Advanced 2D NMR Experiments
While the analysis above provides a confident assignment, unambiguous confirmation in a research setting is achieved using two-dimensional NMR experiments.[24]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with the protons directly attached to them.[25] It would definitively link the signals at 117.8 ppm (C5) and 133.2 ppm (C6) to their respective aromatic protons, and the aliphatic carbon signals (C8, C9, C10, C11) to their corresponding protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two or three bonds.[26][27] For example, the protons on the benzylic carbon (C8) would show correlations to the aromatic carbons C2, C3, and C7, cementing the assignment of the quaternary carbons.
The logic of using these 2D experiments for structural confirmation is visualized below.
Caption: Logic flow for unambiguous assignment using 2D NMR.
Chapter 4: Conclusion
The ¹³C NMR spectrum of this compound is a powerful tool for its structural verification. The analysis is anchored by the wide dispersion of chemical shifts, ranging from the methoxy carbon at ~59 ppm to the carboxylic acid carbon at ~167 ppm. The definitive features for assignment are the multiplicities and magnitudes of the ¹³C-¹⁹F coupling constants, which allow for the unambiguous identification of every carbon in the aromatic ring. The one-bond coupling constant for C4 is exceptionally large (~252 Hz), while the two- and three-bond couplings provide clear, diagnostic splitting patterns for the other ring carbons. This guide has provided a robust theoretical framework, a detailed experimental protocol, and a logical, evidence-based interpretation of the spectrum, underscoring the indispensable role of ¹³C NMR in the characterization of complex organic molecules in pharmaceutical research and development.
References
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methoxybenzoic acid. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. Retrieved from [Link]
- Schaefer, T., Marat, K., Peeling, J., & Veregin, R. P. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2785.
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
AZoM. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments. Retrieved from [Link]
-
Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13C-NMR Spectroscopy. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (2022). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]
- Hoye, T. R., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1610–1613.
-
Modgraph Consultants Ltd. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methoxyethane. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Martin, G. E., & Hadden, C. E. (2018). Acquiring 1H and 13C Spectra.
-
Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Buy this compound | 1341974-27-3 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. labinsights.nl [labinsights.nl]
- 17. publish.uwo.ca [publish.uwo.ca]
- 18. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 20. books.rsc.org [books.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. modgraph.co.uk [modgraph.co.uk]
- 23. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. ecommons.cornell.edu [ecommons.cornell.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. nmr.oxinst.com [nmr.oxinst.com]
- 27. azom.com [azom.com]
An In-depth Technical Guide to the Research Applications of Fluorinated Benzoic Acids
Introduction: The Strategic Value of Fluorine in Chemical Research
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials science, and analytical chemistry.[1] Among the vast array of fluorinated compounds, fluorinated benzoic acids stand out as exceptionally versatile building blocks and functional molecules. Their utility stems from the profound influence of the fluorine atom—the most electronegative element—on the physicochemical properties of the benzoic acid scaffold. This guide provides an in-depth exploration of the synthesis, properties, and diverse research applications of fluorinated benzoic acids, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Fluorine Factor: Modulating Physicochemical Properties
The introduction of one or more fluorine atoms onto the benzoic acid ring dramatically alters its electronic and physical properties. Understanding these changes is crucial for designing molecules with specific functions.
Acidity (pKa)
Fluorine's powerful electron-withdrawing inductive effect (-I) is the primary driver of changes in the acidity of the carboxylic group. By stabilizing the conjugate base (benzoate anion) through delocalization of negative charge, fluorination leads to a lower pKa value, signifying a stronger acid. The position and number of fluorine substituents directly correlate with the magnitude of this effect. Generally, fluorine at the ortho position has the most significant impact due to its proximity to the carboxylic acid.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 3-Fluorobenzoic Acid | 3.86 |
| 4-Fluorobenzoic Acid | 4.14 |
| 2,6-Difluorobenzoic Acid | 2.13 |
| Pentafluorobenzoic Acid | 1.48 |
| Data compiled from various sources. |
This tunable acidity is a critical tool in drug design, as it influences the ionization state of a molecule at physiological pH, which in turn affects solubility, membrane permeability, and binding interactions with biological targets.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key determinant of its pharmacokinetic profile. The effect of fluorination on lipophilicity is complex. A single fluorine atom, often considered a "super-hydrogen" due to its similar size, can increase lipophilicity (LogP). However, as the degree of fluorination increases, the molecule's polarity can also increase, sometimes leading to a decrease in lipophilicity.[2] This non-linear relationship allows for fine-tuning of a molecule's ability to cross biological membranes.[3][4]
| Compound | Calculated LogP |
| Benzoic Acid | 1.87 |
| 2-Fluorobenzoic Acid | 1.76 |
| 3-Fluorobenzoic Acid | 2.00 |
| 4-Fluorobenzoic Acid | 2.10[5] |
| 2,6-Difluorobenzoic Acid | 1.58 |
| Pentafluorobenzoic Acid | 2.70 |
| Calculated LogP values can vary between algorithms.[6] |
Metabolic Stability
One of the most significant advantages of fluorination in medicinal chemistry is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s, which are responsible for a majority of drug metabolism. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that site, prolonging the drug's half-life and improving its bioavailability.[1]
Part 2: Applications in Drug Discovery and Medicinal Chemistry
Fluorinated benzoic acids are integral to the development of novel therapeutics, serving as key intermediates and pharmacophores.[7]
Enzyme Inhibition
The unique electronic properties of fluorinated benzoic acids make them effective scaffolds for enzyme inhibitors. They can engage in various binding interactions within an enzyme's active site, including hydrogen bonding, ionic interactions, and halogen bonding.
A notable example is in the development of inhibitors for Protein Tyrosine Phosphatase MEG2 (PTP-MEG2), a negative regulator of insulin signaling.[8] Inhibition of PTP-MEG2 is a promising therapeutic strategy for type 2 diabetes.[9] Fluorinated benzoic acid derivatives have been instrumental in creating potent and selective PTP-MEG2 inhibitors by optimizing binding to the active site and nearby pockets.[9]
Probes for ¹⁹F NMR Spectroscopy
The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a spin of ½, 100% natural abundance, and high sensitivity. Crucially, since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, providing a clear window into molecular interactions.[10][11][12]
Fluorinated benzoic acids can be incorporated into drug candidates or fragments to:
-
Screen for Binding: Detect binding events between a small molecule and a target protein. Changes in the ¹⁹F chemical shift or signal broadening upon addition of the target indicate an interaction.[13][14]
-
Characterize Binding Sites: The sensitivity of the ¹⁹F chemical shift to its local environment provides information about the nature of the binding pocket (e.g., hydrophobicity, electrostatics).
-
Determine Binding Affinity: Quantify the strength of the interaction by titrating the target protein and monitoring changes in the ¹⁹F NMR signal.
Part 3: Applications in Materials Science
The incorporation of fluorinated benzoic acids into larger molecular structures can impart desirable properties for advanced materials.[7]
-
Liquid Crystals: Fluorination is a key strategy in the synthesis of liquid crystalline materials used in displays.[15] The introduction of fluorine can modify the molecule's polarity, polarizability, and shape, which in turn influences the stability and temperature range of liquid crystal phases.[16][17]
-
Polymers: Used as monomers, fluorinated benzoic acids can create fluoropolymers with high thermal stability, chemical resistance, and low surface energy, suitable for specialized coatings and electronic materials.
Part 4: Applications as Analytical Tracers
Fluorinated benzoic acids are widely used as conservative tracers in environmental and industrial settings, particularly in hydrology and oilfield management.[18][19][20]
Their suitability arises from several key characteristics:
-
Low Environmental Background: They are not naturally present in the environment.
-
High Detectability: They can be detected at very low concentrations (parts per billion or even trillion) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
-
Predictable Behavior: As anions at neutral pH, they exhibit minimal sorption to soil and sediment, allowing them to accurately track the movement of water.[2]
-
Multiplexing Capability: A wide variety of isomers (e.g., 2-fluorobenzoic acid, 3,4-difluorobenzoic acid) are available, each with a unique mass. This allows for the simultaneous injection of multiple tracers to map complex flow paths from different injection points.[19][21]
Part 5: Key Experimental Protocols
The following protocols are representative methodologies for the synthesis and derivatization of fluorinated benzoic acids.
Protocol 1: Fischer Esterification of 4-Fluorobenzoic Acid
This protocol describes the synthesis of ethyl 4-fluorobenzoate, a common intermediate for creating more complex derivatives like amides and hydrazides.[1][22]
Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid.
Materials:
-
4-Fluorobenzoic acid (15 g)
-
Absolute Ethanol (60 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (7.5 mL)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate, n-hexane (for TLC and extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Add 15 g of 4-fluorobenzoic acid to a 250 mL round-bottom flask.
-
Dissolve the acid in 60 mL of absolute ethanol.
-
While shaking, carefully and slowly add 7.5 mL of concentrated H₂SO₄ to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 7-8 hours.
-
Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the unreacted acid by adding 10% Na₂CO₃ solution until effervescence ceases.
-
Transfer the solution to a separating funnel. Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl 4-fluorobenzoate product.
Protocol 2: Synthesis of a Fluorinated Amide Derivative
This protocol details the formation of an amide bond, a fundamental reaction in medicinal chemistry.
Objective: To synthesize N-(2-ethylphenyl)-4-fluorobenzamide.
Materials:
-
4-Fluorobenzoyl chloride (or 4-fluorobenzoic acid converted to the acid chloride)
-
2-Ethylaniline
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Suitable organic solvent (e.g., Dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve 2-ethylaniline in a suitable solvent.
-
Add 10% Na₂CO₃ solution to act as a base.[22]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride dropwise with vigorous stirring.
-
Allow the reaction to stir for 2-3 hours, warming to room temperature.
-
Monitor the reaction completion by TLC.
-
Once complete, transfer the mixture to a separating funnel.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide.
Part 6: Future Perspectives
The utility of fluorinated benzoic acids in research continues to expand. Future developments are likely to focus on:
-
Novel Fluorination Methods: The development of more precise and efficient late-stage fluorination techniques will allow for the rapid diversification of benzoic acid scaffolds.[23]
-
PET Imaging: The incorporation of the positron-emitting isotope ¹⁸F (half-life ~110 minutes) into benzoic acid derivatives is a growing area.[24][25][26] ¹⁸F-labeled tracers enable non-invasive Positron Emission Tomography (PET) imaging to study biological processes and diagnose diseases in vivo.[27][28]
-
Complex Materials: As building blocks for metal-organic frameworks (MOFs) and advanced polymers, their unique electronic and steric properties will continue to be exploited to create materials with tailored functions.
References
-
A Highly Selective and Potent PTP-MEG2 Inhibitor with Therapeutic Potential for Type 2 Diabetes. (2012). PMC - NIH. [Link]
-
Positron emission tomography (PET) imaging with 18F-based radiotracers. (2012). PMC - NIH. [Link]
-
4-Fluorobenzoic Acid | C7H5FO2 | CID 9973. PubChem. [Link]
-
Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024). Materials Advances (RSC Publishing). [Link]
-
Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. (2002). PubMed. [Link]
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2024). MDPI. [Link]
-
Experimental and geometrical structure characterizations of new synthesized laterally fluorinated nematogenic system. (2020). Taylor & Francis Online. [Link]
-
PET Radiopharmaceuticals: Fluorinated Compounds. (2016). Radiology Key. [Link]
-
Phloridzin Acts as an Inhibitor of Protein-Tyrosine Phosphatase MEG2 Relevant to Insulin Resistance. (2021). MDPI. [Link]
-
19F-NMR in target-based drug discovery. (2021). ResearchGate. [Link]
-
Calculated logP values for investigated compounds. ResearchGate. [Link]
- Method for the production of benzoic acid derivatives fluorinated on the nucleus. (1988).
-
A beginner's guide to 19F NMR and its role in drug screening. (2021). SciSpace. [Link]
-
Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain. (2020). MDPI. [Link]
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2015). ResearchGate. [Link]
-
The Protein Tyrosine Phosphatase MEG2 Regulates the Transport and Signal Transduction of Tropomyosin Receptor Kinase A. (2014). PMC - NIH. [Link]
-
2-amino-3-fluorobenzoic acid. (2003). Organic Syntheses. [Link]
-
Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016). PMC - NIH. [Link]
-
Fluorobenzoic Acid Series. Sparrow Chemical. [Link]
-
Selective mono- and difluorination of benzoic acid derivatives... ResearchGate. [Link]
-
What are PTPs inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
Ultra trace determination of fluorobenzoic acids in reservoir and ground water using isotope dilution gas chromatography mass spectrometry. (2014). ResearchGate. [Link]
-
Molecular Imaging in Oncology: 18 F-Sodium Fluoride PET Imaging of Osseous Metastatic Disease. (2014). AJR Online. [Link]
-
Determination of logP values of fluorinated glibenclamide derivatives. Johannes Gutenberg-Universität Mainz. [Link]
-
A highly selective and potent PTP-MEG2 inhibitor with therapeutic potential for type 2 diabetes. (2012). PubMed. [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (2021). NIH. [Link]
-
Positron emission tomography (PET) imaging with (18)F-based radiotracers. (2012). PubMed - NIH. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [Link]
-
An Evaluation of Several Fluorinated Benzoic Acids for Use as Soil and Groundwater Tracers. (1989). New Mexico Tech. [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
-
Evaluation of Fluorobenzoate Tracers in Surface Soils. (2011). ResearchGate. [Link]
-
What is the Role of LogP in Sample Prep Methods? (2023). Biotage. [Link]
- Method for detecting tracer compounds for hydrocarbon production. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. biotage.com [biotage.com]
- 5. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sparrow-chemical.com [sparrow-chemical.com]
- 8. mdpi.com [mdpi.com]
- 9. A highly selective and potent PTP-MEG2 inhibitor with therapeutic potential for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nmt.edu [nmt.edu]
- 20. US8853619B2 - Method for detecting tracer compounds for hydrocarbon production - Google Patents [patents.google.com]
- 21. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. globalscientificjournal.com [globalscientificjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]
- 26. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. ajronline.org [ajronline.org]
Methodological & Application
Synthesis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid protocol
An Application Note on the Synthesis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic Acid
Authored by a Senior Application Scientist
Introduction
This compound is a key building block in contemporary drug discovery and development. Its unique structural features, including a fluorinated benzoic acid scaffold and a flexible ether side chain, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity, while the ether linkage provides a point for further molecular elaboration. This document provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers and professionals in medicinal chemistry and process development. The presented methodology is built upon established chemical principles, ensuring reliability and reproducibility.
Strategic Approach to Synthesis
The synthesis of this compound is most efficiently approached through a two-step process commencing with a commercially available starting material, methyl 4-fluoro-3-hydroxybenzoate. This strategy involves the protection of the phenolic hydroxyl group as a 2-methoxyethoxymethyl (MEM) ether, followed by the saponification of the methyl ester to yield the target carboxylic acid. This route is advantageous due to the high yields and straightforward purification procedures.
The selection of the MEM protecting group is a critical aspect of this synthesis. The MEM group is known for its stability under a variety of reaction conditions, yet it can be cleaved under specific, mild acidic conditions, making it an ideal choice for multi-step syntheses where orthogonality is paramount.[1]
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic scheme for this compound.
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number |
| Methyl 4-fluoro-3-hydroxybenzoate | Sigma-Aldrich | ≥98% | 136995-53-6 |
| 2-Methoxyethoxymethyl chloride (MEM-Cl) | Sigma-Aldrich | 94% | 3970-21-6 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99% | 7087-68-5 |
| Dichloromethane (DCM) | Fisher Chemical | ≥99.8% | 75-09-2 |
| Lithium hydroxide (LiOH) | Sigma-Aldrich | ≥98% | 1310-65-2 |
| Tetrahydrofuran (THF) | Fisher Chemical | ≥99.9% | 109-99-9 |
| Hydrochloric acid (HCl), 1 M | Fisher Chemical | 1 N | 7647-01-0 |
| Ethyl acetate (EtOAc) | Fisher Chemical | ≥99.5% | 141-78-6 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Chemical | N/A | 144-55-8 |
| Brine | Fisher Chemical | N/A | 7647-14-5 |
| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% | 7487-88-9 |
Experimental Protocols
PART 1: Synthesis of Methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate
This initial step focuses on the protection of the phenolic hydroxyl group of the starting material using MEM-Cl. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions.[2]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl 4-fluoro-3-hydroxybenzoate (10.0 g, 58.8 mmol).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (15.3 mL, 88.2 mmol) dropwise over 10 minutes.
-
MEM-Cl Addition: Slowly add 2-Methoxyethoxymethyl chloride (MEM-Cl) (8.4 mL, 70.6 mmol) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system.
-
Work-up: Upon completion, quench the reaction by adding 50 mL of water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to yield methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate as a colorless oil.
PART 2: Synthesis of this compound
The final step involves the saponification of the methyl ester to the desired carboxylic acid. Lithium hydroxide is a mild and effective reagent for this transformation.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate (12.0 g, 46.5 mmol) in a mixture of tetrahydrofuran (THF, 90 mL) and water (30 mL).
-
Hydrolysis: Add lithium hydroxide (2.23 g, 93.0 mmol) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (1:1 hexanes:ethyl acetate) until the starting material is consumed.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool to 0 °C. Acidify the solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. A white precipitate will form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: The resulting white solid is the desired this compound, which can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.
Data Summary
| Step | Product | Starting Material Mass (g) | Product Mass (g) | Yield (%) |
| 1 | Methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate | 10.0 | ~13.5 | ~90% |
| 2 | This compound | 12.0 | ~10.8 | ~95% |
Safety and Handling Precautions
-
2-Methoxyethoxymethyl chloride (MEM-Cl): This reagent is a flammable liquid and vapor, causes skin and eye irritation, and is a suspected carcinogen.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
N,N-Diisopropylethylamine (DIPEA): This is a flammable and corrosive liquid. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. This includes wearing appropriate PPE and working in a well-ventilated area.
References
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Methoxyethoxymethyl chloride.
- ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?.
- Sigma-Aldrich. (n.d.). 2-Methoxyethoxymethyl chloride technical grade.
- BenchChem. (n.d.). 2-Methoxyethoxymethyl chloride | 3970-21-6.
- Thermo Scientific Chemicals. (n.d.). 2-Methoxyethoxymethyl chloride, 94%.
- Sciencemadness Discussion Board. (2020). Oxidation of aldehydes to carboxylic acids?.
- ACS Sustainable Chemistry & Engineering. (n.d.). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions.
- University of Calgary. (n.d.). Ch17: Oxidation of CHO to COOH.
- TCI AMERICA. (n.d.). 2-Methoxyethoxymethyl Chloride.
Sources
Application Note: Synthetic Strategies for the Esterification of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
Introduction
4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid is a key substituted benzoic acid derivative. Such fluorinated aromatic compounds are versatile building blocks in medicinal chemistry and materials science, often incorporated to enhance metabolic stability, binding affinity, or other pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][2] The esterification of its carboxylic acid moiety is a critical transformation, not only for subsequent synthetic modifications but also because esters are frequently used in drug formulation to improve bioavailability.[3] This application note provides detailed protocols and scientific rationale for two primary methods for the esterification of this substrate: the classic Fischer-Speier Esterification and the milder Steglich Esterification. The causality behind experimental choices, self-validating protocol design, and troubleshooting are emphasized to ensure reliable and reproducible outcomes for researchers in drug development and synthetic chemistry.
Section 1: Chemical Principles and Method Selection
The conversion of a carboxylic acid to an ester is a condensation reaction that can be achieved through several pathways. The choice of method depends on the substrate's sensitivity to reaction conditions (e.g., strong acids, high temperatures) and the desired purity profile of the final product.
Fischer-Speier Esterification: The Acid-Catalyzed Approach
This is a classic and cost-effective method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5] The reaction is an equilibrium-controlled process.[6][7]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[6][8]
Driving the Equilibrium: To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by:
-
Using a large excess of the alcohol, which also often serves as the solvent.[4][9]
-
Removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus, although this is less common for simple, low-boiling alcohols.[9][10]
Steglich Esterification: Mild, Coupling Agent-Mediated Synthesis
For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a mild and highly efficient alternative performed at room temperature.[11] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12]
Mechanism & Rationale: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as a superior acyl transfer catalyst by forming an even more reactive N-acylpyridinium species, which rapidly reacts with the alcohol to form the ester. The use of EDC is particularly advantageous as its urea byproduct is water-soluble, simplifying purification compared to the insoluble dicyclohexylurea (DCU) formed from DCC.[11][12]
Section 2: Experimental Protocols
Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)
This protocol describes the synthesis of Methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate using a straightforward acid-catalyzed approach.
Caption: Fischer Esterification Experimental Workflow.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 228.22 | 2.28 g | 10.0 | 1.0 |
| Methanol (Anhydrous) | 32.04 | 50 mL | - | Solvent |
| Sulfuric Acid (Conc.) | 98.08 | 0.2 mL | ~3.7 | 0.37 |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | Extraction |
| Saturated aq. NaHCO₃ | - | 50 mL | - | Quenching |
| Brine | - | 50 mL | - | Washing |
| Anhydrous MgSO₄ | - | As needed | - | Drying |
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.28 g, 10.0 mmol).
-
Add anhydrous methanol (50 mL) to the flask and stir until the acid is fully dissolved.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly and carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring solution.
-
Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours. The product spot should have a higher Rf value than the starting carboxylic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Slowly pour the reaction mixture into a beaker containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary, though often the purity is sufficient for subsequent steps.
Protocol 2: Steglich Esterification (Ethyl Ester Synthesis)
This protocol details the synthesis of Ethyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate under mild conditions, ideal for preserving sensitive functional groups.
Caption: Steglich Esterification Experimental Workflow.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 228.22 | 1.14 g | 5.0 | 1.0 |
| Ethanol (Anhydrous) | 46.07 | 0.35 mL | 6.0 | 1.2 |
| EDC·HCl | 191.70 | 1.15 g | 6.0 | 1.2 |
| DMAP | 122.17 | 61 mg | 0.5 | 0.1 |
| Dichloromethane (DCM, Anhydrous) | - | 25 mL | - | Solvent |
| 1 M HCl (aq.) | - | 20 mL | - | Washing |
| Saturated aq. NaHCO₃ | - | 20 mL | - | Washing |
| Anhydrous Na₂SO₄ | - | As needed | - | Drying |
-
In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.14 g, 5.0 mmol), anhydrous ethanol (0.35 mL, 6.0 mmol), and DMAP (61 mg, 0.5 mmol) in anhydrous dichloromethane (25 mL).
-
Stir the solution at room temperature for 10 minutes.
-
Add EDC·HCl (1.15 g, 6.0 mmol) to the mixture in one portion.
-
Allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete in 2-4 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (20 mL), 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and finally brine (20 mL). The acidic and basic washes remove unreacted starting materials and the DMAP catalyst.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure ester.
Section 3: General Reaction Scheme
The chemical transformation for the esterification is depicted below.
Caption: General Esterification of the Target Acid.
Section 4: Troubleshooting and Final Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion (Fischer) | Insufficient catalyst; wet reagents/solvent; reaction not at equilibrium. | Add a small amount of additional acid catalyst. Ensure all reagents and glassware are anhydrous. Increase reflux time. |
| Low or No Conversion (Steglich) | Inactive coupling agent (EDC is moisture-sensitive); insufficient base (if starting with acid salt). | Use a fresh bottle of EDC·HCl. Ensure the starting material is the free carboxylic acid. |
| Formation of Byproducts (Steglich) | Side reaction of activated intermediate. | For sterically hindered alcohols, the formation of N-acylurea can become a significant side reaction.[13] Consider alternative coupling agents or increasing the amount of DMAP. |
| Difficult Purification | Incomplete neutralization (Fischer); DCU byproduct (if using DCC in Steglich). | Ensure thorough washing during work-up. If using DCC, filter the crude reaction mixture to remove the precipitated DCU before work-up. |
Self-Validation: Each protocol's trustworthiness is established through integrated monitoring and purification steps. TLC analysis confirms the consumption of starting material and formation of a new, less polar product. The multi-step aqueous work-up is designed to systematically remove catalysts, unreacted reagents, and byproducts, ensuring a cleaner crude product for final purification. Characterization of the final product by NMR and Mass Spectrometry is recommended to confirm structural integrity and purity.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
University of California, Irvine. (n.d.). Handout Esterification and Acetalization. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 53-65. [Link]
-
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. [Link]
-
Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(21), 7452-7455. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413. [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. [Link]
-
Thieme. (n.d.). The synthesis of esters from carboxylic acids and their derivatives was described previous. [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
-
American Chemical Society. (2025, February 14). Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]
-
American Chemical Society. (n.d.). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. [Link]
-
Reddit. (2024, July 21). Steglich Esterification with EDC. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 1341974-27-3 [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. jps.usm.my [jps.usm.my]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols for the Biological Activity Screening of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic Acid Derivatives
Introduction: Unlocking the Therapeutic Potential of Novel Benzoic Acid Derivatives
Benzoic acid and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The versatility of the benzoic acid moiety allows for a wide range of structural modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4] The subject of this guide, 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid, is a synthetic building block that incorporates several key features to enhance its potential as a lead compound in drug discovery.[5] The presence of a fluorine atom can improve metabolic stability and binding affinity, while the methoxyethoxy group can enhance solubility and pharmacokinetic properties.[5]
These application notes provide a comprehensive framework for the initial biological activity screening of novel derivatives of this compound. The protocols outlined below are designed to be robust and reproducible, enabling researchers to efficiently identify and characterize the therapeutic potential of their synthesized compounds. We will focus on three primary areas of screening that are well-established for benzoic acid analogs: anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]
Strategic Approach to Biological Activity Screening
A hierarchical screening approach is recommended to efficiently manage resources and generate meaningful data. This strategy begins with broad, high-throughput in vitro assays to identify initial "hits" and progresses to more specific secondary and mechanistic assays for lead optimization.
Caption: A hierarchical workflow for screening novel benzoic acid derivatives.
Part 1: Anticancer Activity Screening
Numerous benzoic acid derivatives have demonstrated significant anticancer potential by targeting various molecular pathways involved in cancer progression.[1][3][4] Therefore, a primary screen for cytotoxic activity against a panel of cancer cell lines is a logical starting point.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. It is a widely used and reliable method for initial cytotoxicity screening.[1]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Derivative 1 | 15.2 | 22.5 | 18.9 |
| Derivative 2 | > 100 | > 100 | > 100 |
| Derivative 3 | 5.8 | 9.1 | 7.4 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Table 1: Example data from an MTT assay showing the IC₅₀ values of hypothetical derivatives.
Part 2: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases.[6][7] Benzoic acid derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[2]
Protocol 2: COX-1/COX-2 Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) as a positive control and a vehicle control (DMSO).
-
Enzyme Incubation: Add the enzyme solution to the wells and incubate for 10-15 minutes at room temperature to allow the compounds to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 595 nm in kinetic mode for 5-10 minutes.
Data Analysis:
Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of Vehicle Control - Rate of Treated) / Rate of Vehicle Control] x 100
The IC₅₀ values can be determined from a dose-response curve. The selectivity index (SI) for COX-2 can be calculated as SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Derivative 4 | 50.3 | 2.1 | 24.0 |
| Derivative 5 | 12.8 | 15.4 | 0.8 |
| Celecoxib | > 100 | 0.1 | > 1000 |
| Indomethacin | 0.2 | 1.5 | 0.13 |
Table 2: Example data from a COX inhibition assay.
Part 3: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[8] Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[2]
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 6 | 16 | 32 | 64 |
| Derivative 7 | 8 | 128 | > 256 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 3: Example MIC data for hypothetical derivatives.
Visualizing Mechanistic Pathways
Understanding the potential mechanisms of action can guide further studies. For example, if a compound shows anticancer activity, it may be inducing apoptosis.
Caption: Potential apoptotic pathways targeted by active compounds.
Conclusion and Future Directions
This guide provides a foundational set of protocols for the initial biological activity screening of this compound derivatives. The identification of "hit" compounds with significant activity in these primary assays should be followed by more in-depth secondary and mechanistic studies to elucidate their mode of action, selectivity, and potential for further development. Promising candidates can then be advanced to more complex cellular and in vivo models to evaluate their therapeutic efficacy and safety profiles. The structural features of this class of compounds hold considerable promise for the discovery of novel therapeutic agents.
References
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]
-
ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]
-
PubMed. (2013). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. Available from: [Link]
-
PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]
-
PubMed. (n.d.). Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. Available from: [Link]
- Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
-
MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available from: [Link]
-
PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available from: [Link]
-
MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Available from: [Link]
-
PubMed Central. (n.d.). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Available from: [Link]
-
MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Available from: [Link]
-
ACS Publications. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Available from: [Link]
-
ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Available from: [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]
-
MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. Available from: [Link]
-
ResearchGate. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]
-
ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
-
PubMed Central. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available from: [Link]
-
MDPI. (n.d.). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Available from: [Link]
-
MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Available from: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 1341974-27-3 [smolecule.com]
- 6. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
Overview of the Synthetic Strategy
The most direct and common route to synthesizing this compound begins with the commercially available starting material, 4-Fluoro-3-methylbenzoic acid[1]. The strategy involves the selective functionalization of the benzylic methyl group, followed by an etherification reaction. The core transformation is a two-step process:
-
Benzylic Bromination: A free-radical bromination of the methyl group to form 3-(Bromomethyl)-4-fluorobenzoic acid.
-
Williamson Ether Synthesis: Nucleophilic substitution of the benzylic bromide with the alkoxide of 2-methoxyethanol to form the final product.
This pathway is generally effective, but each step presents unique challenges that can impact the overall yield. This guide will address these challenges systematically.
Caption: Troubleshooting logic for the benzylic bromination step.
Q: My bromination reaction is stalling, with a lot of unreacted starting material remaining. What's going wrong?
A: This is a classic sign of poor radical initiation. The free-radical mechanism is a chain reaction that must be properly initiated to propagate.
-
Causality & Solution:
-
Initiator Potency: Radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide can degrade over time. Ensure you are using a fresh, properly stored batch.
-
Energy Input: The reaction requires energy, typically from a photoflood lamp or "sun lamp," to cleave the initiator and begin the chain reaction. Ensure your light source is positioned close to the reaction flask and is of sufficient wattage (e.g., 250W).
-
Solvent Choice: The solvent must be non-polar and anhydrous. Carbon tetrachloride (CCl₄) is classic but less common now due to toxicity. Cyclohexane or chlorobenzene are suitable alternatives. Polar solvents can interfere with the radical chain.
-
Oxygen Inhibition: Oxygen can quench radical reactions. While not always necessary, gently bubbling nitrogen or argon through the solvent before heating can remove dissolved oxygen and improve initiation efficiency.
-
Q: My crude product shows multiple products by NMR/TLC, including what appears to be a dibrominated species.
A: This indicates a loss of selectivity, which is typically caused by over-reaction or stoichiometry issues.
-
Causality & Solution:
-
NBS Stoichiometry: Carefully control the stoichiometry of NBS. Use no more than 1.05-1.1 equivalents relative to your starting material. Using a large excess will inevitably lead to the formation of 3-(dibromomethyl)-4-fluorobenzoic acid.
-
Reaction Monitoring: This is a self-validating step. Do not run the reaction for a fixed amount of time. Monitor it closely (e.g., every 15-30 minutes) by TLC or by taking aliquots for ¹H NMR analysis. Once the starting material is consumed, immediately cool the reaction, quench, and work it up. The benzylic protons of the starting material, product, and side product have distinct chemical shifts, making NMR an excellent tool for monitoring.
-
Purification of NBS: Old NBS can contain bromine and succinimide, which can lead to undesired side reactions. If in doubt, recrystallize the NBS from water before use.
-
| Problem | Potential Cause | Recommended Action & Validation |
| Low Conversion | Ineffective radical initiation | Use fresh AIBN/BPO. Ensure a strong light source is close to the flask. De-gas the solvent. Validation: A successful reaction should show the disappearance of the methyl singlet (~2.5 ppm) and the appearance of the bromomethyl singlet (~4.5 ppm) in the ¹H NMR spectrum. |
| Side Products | Over-reaction or poor NBS quality | Use 1.05 eq. of recrystallized NBS. Monitor the reaction closely by TLC and stop it immediately after the starting material is consumed. Validation: The crude NMR should show high purity of the desired monobrominated product. |
Step 2: Williamson Ether Synthesis
This is a classic SN2 reaction where the sodium alkoxide of 2-methoxyethanol displaces the bromide from the benzylic position.[2][3][4] Success hinges on forming a potent nucleophile and ensuring it attacks the correct electrophile.
Q: The yield of my final product is very low, and I recover a lot of unreacted 3-(Bromomethyl)-4-fluorobenzoic acid.
A: This points to a problem with your nucleophile generation or overall reaction conditions.
-
Causality & Solution:
-
Incomplete Deprotonation: Sodium hydride (NaH) is typically used to deprotonate 2-methoxyethanol. NaH reacts with moisture; therefore, the alcohol and the reaction solvent (e.g., THF, DMF) must be anhydrous. Use freshly distilled solvents and ensure the 2-methoxyethanol is dry. Allow sufficient time for the deprotonation to complete (usually 30-60 minutes at 0 °C to room temperature, or until hydrogen evolution ceases) before adding the electrophile.
-
Insufficient Nucleophile: Use a slight excess (1.1-1.2 equivalents) of the alcohol and NaH to ensure all the benzylic bromide reacts.
-
Reaction Temperature: While SN2 reactions are often favored at lower temperatures, this specific reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal balance.
-
Q: My reaction is complete, but purification is difficult due to a polar, water-soluble impurity.
A: This is likely due to unreacted 2-methoxyethanol.
-
Causality & Solution:
-
Stoichiometry: Using a large excess of the alcohol will complicate the workup. Stick to a modest excess (1.1-1.2 equivalents).
-
Workup Procedure: During the aqueous workup, ensure you perform several washes of the organic layer with water or a mild brine solution. This will effectively remove the excess alcohol and its corresponding sodium salt. The final product is a carboxylic acid, so it will be extracted into an organic solvent (like ethyl acetate) only after acidification of the aqueous layer to a pH of ~2-3.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Bromomethyl)-4-fluorobenzoic acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-Fluoro-3-methylbenzoic acid (1.0 eq.) in anhydrous carbon tetrachloride or cyclohexane (approx. 0.1 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq.).
-
Reaction: Position a 250W photoflood lamp approximately 5-10 cm from the flask. Heat the mixture to reflux while stirring vigorously.
-
Monitoring (Self-Validation): Every 30 minutes, take a small aliquot, filter it through a small plug of silica, and spot it on a TLC plate (e.g., 30% ethyl acetate in hexanes). Monitor for the disappearance of the starting material spot.
-
Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can often be used directly in the next step or can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Protocol 2: Synthesis of this compound
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes.
-
Nucleophile Formation: Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add 2-methoxyethanol (1.2 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes, or until H₂ gas evolution stops.
-
Reagent Addition: Dissolve the crude 3-(Bromomethyl)-4-fluorobenzoic acid (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Gentle heating (40 °C) may be required.
-
Monitoring (Self-Validation): Monitor the reaction by TLC for the consumption of the starting bromide.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Add more water and transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any non-acidic impurities.
-
Isolation: Acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate or be extracted with ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel or by recrystallization.
References
Sources
Technical Support Center: Purification of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
Welcome to the technical support center for the purification of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important pharmaceutical intermediate. Achieving high purity is critical for downstream applications and regulatory compliance.[1] This document offers troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity and yield in your experiments.
I. Understanding the Molecule and Purification Strategy
This compound is a fluorinated benzoic acid derivative with a molecular weight of approximately 232.22 g/mol .[2] Its structure, featuring a carboxylic acid group, a fluorine atom, and a methoxyethoxy side chain, dictates its solubility and chromatographic behavior. The primary goal of purification is to remove unreacted starting materials, reaction byproducts, and any degradation products. The choice of purification method will depend on the impurity profile and the required final purity.
The general workflow for purification typically involves an initial workup to isolate the crude product, followed by one or more purification techniques such as recrystallization or chromatography.
Caption: General purification workflow for this compound.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q1: My compound will not crystallize out of solution, even after cooling.
A1: This is a common issue that can be caused by several factors:
-
Solution is not saturated: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound.
-
Presence of impurities: Certain impurities can inhibit crystal formation. If the solution is highly impure, a preliminary purification step like column chromatography might be necessary.
-
Inappropriate solvent system: The chosen solvent may be too good a solvent for your compound, even at low temperatures. You may need to use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Experiment with different solvents or solvent mixtures. For similar benzoic acid derivatives, solvents like toluene, ethyl acetate, and ethanol have been used.[3][4]
-
Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Q2: The product has oiled out instead of crystallizing. What should I do?
A2: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.
-
Re-heat and cool slowly: Re-heat the solution until the oil redissolves completely. Then, allow it to cool very slowly. Insulating the flask can help.
-
Add more solvent: The concentration of the solute might be too high. Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.
-
Change the solvent system: Use a lower-boiling point solvent or a solvent mixture that is less effective at dissolving the compound at room temperature.
Q3: The purity of my recrystallized product is still low according to HPLC analysis.
A3: This indicates that the chosen recrystallization solvent is not effectively separating the impurities from your product.
-
Analyze the impurity profile: If possible, identify the major impurities. If they have similar solubility profiles to your product, recrystallization alone may not be sufficient.
-
Perform a second recrystallization: A second recrystallization with a different solvent system may improve purity.
-
Consider an alternative purification method: For complex mixtures with closely related impurities, column chromatography is often more effective.[2]
| Parameter | Recommendation for Recrystallization |
| Solvent Choice | Select a solvent in which the compound is highly soluble when hot and poorly soluble when cold. |
| Cooling Rate | Slow cooling generally yields larger, purer crystals. |
| Agitation | Minimal agitation is preferred to avoid the formation of small, impure crystals. |
| Seeding | Use a seed crystal to induce crystallization if spontaneous nucleation is slow. |
Column Chromatography Issues
Q4: I am having trouble separating my product from a closely eluting impurity on a silica gel column.
A4: Achieving good separation between compounds with similar polarities can be challenging.
-
Optimize the mobile phase: A systematic approach to solvent system optimization is crucial. Try varying the ratio of your polar and non-polar solvents. For acidic compounds like this, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
-
Use a different stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For benzoic acid derivatives, polyamide or reversed-phase (C18) stationary phases can offer different selectivity.[5][6]
-
Employ gradient elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help to resolve closely eluting compounds.
Q5: My compound is streaking on the TLC plate and the column.
A5: Streaking is often caused by the ionization of the carboxylic acid group on the silica gel, which is acidic.
-
Acidify the mobile phase: As mentioned above, adding a small percentage (0.1-1%) of a volatile acid like acetic or formic acid to your eluent will keep the carboxylic acid in its protonated, less polar form, leading to sharper bands.[7]
-
Check for sample overload: Applying too much sample to the column can also cause band broadening and streaking.
Caption: Troubleshooting common column chromatography issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile will depend on the synthetic route. However, common impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers may form during aromatic substitution reactions.[3]
-
Byproducts of side reactions: For instance, incomplete reactions or side reactions involving the functional groups.
-
Residual solvents: Solvents used in the reaction or workup.
Q2: What is the best solvent for dissolving this compound for purification?
A2: The choice of solvent is critical and depends on the purification technique.
-
For Recrystallization: You will need to perform solubility tests. Good candidates to start with, based on similar compounds, include ethyl acetate, toluene, ethanol/water mixtures, or acetone/water mixtures.[3][4]
-
For Column Chromatography: The compound should be dissolved in a minimal amount of the mobile phase or a slightly stronger solvent to load onto the column. Dichloromethane or ethyl acetate are often suitable.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A purity of >98% is often required for pharmaceutical intermediates.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation and can detect impurities if they are present in significant amounts (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Q4: Can I use distillation or sublimation to purify this compound?
A4: While distillation and sublimation are common purification techniques for some organic solids, they are generally not suitable for this compound.[8][9] The compound has a relatively high molecular weight and boiling point, and it may be thermally labile, meaning it could decompose at the high temperatures required for these methods. Recrystallization and chromatography are the preferred methods.
Q5: My final product is a white powder. Is this indicative of high purity?
A5: While a white, crystalline appearance is a good sign, it is not a definitive indicator of purity.[10] Colorless impurities may be present. Always rely on analytical data from techniques like HPLC and NMR to confirm the purity of your material.[11]
IV. References
-
CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. Available at:
-
Purification of benzoic acid - US3235588A - Google Patents. Available at:
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
-
CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. Available at:
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. Available at: [Link]
-
(PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin - ResearchGate. Available at: [Link]
-
Optimizing Synthesis: The Importance of High-Purity Benzoic Acid Derivatives. Available at: [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]
-
(PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid - ResearchGate. Available at: [Link]
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. Available at: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Available at: [Link]
-
4-Fluorobenzoic acid - Wikipedia. Available at: [Link]
-
Purification of Benzoic acid by Sublimation in Chemistry Lab II Instructor: Dr. Imtiyaz@GDC Doda - YouTube. Available at: [Link]
-
Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases - ResearchGate. Available at: [Link]
-
Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya - ChemRxiv. Available at: [Link]
-
CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents. Available at:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 1341974-27-3 [smolecule.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of Functionalized Benzoic Acids
Welcome to the technical support center for the recrystallization of functionalized benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to purify these essential compounds. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you troubleshoot common issues and optimize your purification process.
I. Core Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities.[1][2][3] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[2][4]
An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[1][4][5]
-
Filtering the hot solution (if insoluble impurities are present) to remove them.
-
Cooling the solution slowly to allow the desired compound to crystallize out as its solubility decreases.[5][6]
-
Excluding impurities , which ideally remain dissolved in the cold solvent (the "mother liquor").[7][8]
-
Collecting the pure crystals by filtration.
The success of this entire process hinges on the careful selection of a solvent system, which is significantly influenced by the functional groups present on the benzoic acid ring.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of functionalized benzoic acids, providing both immediate solutions and explanations of the underlying causes.
Problem 1: The Compound Does Not Dissolve in the Hot Solvent.
-
Immediate Action: Add more solvent in small increments, ensuring the solution is at or near its boiling point.[7]
-
Root Cause Analysis:
-
Insufficient Solvent: The most common reason is simply not adding enough solvent to dissolve the solute at that temperature.[7]
-
Inappropriate Solvent Choice: The polarity of the solvent may be mismatched with your functionalized benzoic acid. For instance, a highly polar compound like p-hydroxybenzoic acid will require a more polar solvent compared to benzoic acid itself.
-
Insoluble Impurities: The material that is not dissolving may be an insoluble impurity.[7] If the bulk of your compound has dissolved and a small amount of solid remains, you may be ready for a hot filtration step.
-
-
Long-Term Solution: Re-evaluate your solvent choice. Consult solubility data if available. If no single solvent is effective, consider a mixed-solvent system (see Section III).
Problem 2: No Crystals Form Upon Cooling.
-
Immediate Actions:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[5]
-
Add a "seed" crystal of the pure compound. This provides a template for crystallization.[5]
-
Cool the solution in an ice bath to further decrease the solubility of your compound.[5]
-
Boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[8]
-
-
Root Cause Analysis:
-
Solution is Too Dilute: You may have added too much solvent during the initial dissolution step.[5][8] This is a frequent cause of low yield.
-
Supersaturation: The solution is supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point, but there are no nucleation sites to initiate crystal formation.
-
Rapid Cooling: Cooling the solution too quickly can sometimes inhibit the formation of well-ordered crystals.[8]
-
-
Workflow for Inducing Crystallization:
Caption: Decision workflow for inducing crystallization.
Problem 3: "Oiling Out" - The Compound Separates as a Liquid.
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of a more suitable solvent (or the better solvent of a mixed pair) and allow it to cool more slowly.
-
Root Cause Analysis:
-
High Solute Concentration: The concentration of the solute is so high that upon cooling, it separates from the solution at a temperature above its melting point in that solvent mixture. This is common when the boiling point of the solvent is higher than the melting point of the solute.
-
Inappropriate Solvent Pair: In mixed-solvent systems, adding the "poor" solvent too quickly can cause the compound to precipitate out of solution as an oil.[1]
-
-
Preventative Measures:
-
Ensure the solution is not supersaturated when cooling begins.
-
In mixed-solvent recrystallization, keep the solution hot while adding the second solvent and stop at the first sign of persistent cloudiness.
-
Slow down the cooling rate to give molecules adequate time to orient into a crystal lattice.[6]
-
Problem 4: Low Recovery of Pure Crystals.
-
Root Cause Analysis:
-
Using Too Much Solvent: This is the most common cause, as some of your product will always remain in the mother liquor.[8] The more solvent used, the more product is lost.
-
Premature Crystallization: Crystals forming during a hot filtration step will be lost.
-
Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature for crystallization to complete.
-
Washing with Room Temperature Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.
-
-
Optimization Strategies:
-
Use the minimum amount of hot solvent necessary for dissolution.[4]
-
Pre-heat your funnel and flask for hot filtrations to prevent premature crystallization.[7]
-
After initial cooling, place the flask in an ice bath for 15-20 minutes to maximize crystal yield.[5]
-
Always wash the collected crystals with a small amount of ice-cold solvent.[7]
-
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my functionalized benzoic acid?
The ideal solvent should exhibit high solubility for your compound at high temperatures and low solubility at low temperatures.[2][7] The functional group on the benzoic acid is the primary determinant of polarity and thus solvent choice.
| Functional Group | Polarity Effect | Recommended Starting Solvents | Rationale & Considerations |
| -NO₂ (Nitro) | Increases polarity | Ethanol/Water, Acetic Acid/Water | The nitro group is strongly electron-withdrawing and polar. A mixed-solvent system is often required to achieve the desired solubility profile.[9] |
| -NH₂ (Amino) | Significantly increases polarity; can act as H-bond donor/acceptor | Water, Ethanol, Ethyl Acetate | p-Aminobenzoic acid (PABA) can exist in different polymorphic forms depending on the solvent and cooling rate, which can affect crystal shape and stability.[10] Water is often a good choice, but control over cooling is critical.[10][11] |
| -OH (Hydroxy) | Increases polarity; strong H-bond donor | Water, Water/Ethanol | p-Hydroxybenzoic acid is quite soluble in hot water.[12] For less polar impurities, water is an excellent choice as the impurities will have low solubility. |
| Unsubstituted | Baseline (moderately polar) | Water, Ethanol, Benzene, Acetic Acid/Water | Benzoic acid itself has a classic solubility profile, being sparingly soluble in cold water but much more soluble in hot water.[5] This makes water a common and effective solvent. |
Q2: What is a mixed-solvent system and when should I use it?
A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[1]
Use a mixed-solvent system when:
-
Your compound is too soluble in one solvent, even when cold.
-
Your compound is too insoluble in another solvent, even when hot.
Standard Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the impure compound in a minimal amount of the hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. praxilabs.com [praxilabs.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scribd.com [scribd.com]
- 9. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the multi-step synthesis of this important benzoic acid derivative. Our approach is grounded in mechanistic principles and field-proven strategies to ensure you can identify, resolve, and prevent common impurities and side reactions.
Plausible Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-Fluoro-3-methylbenzoic acid. The general workflow involves:
-
Benzylic Bromination: Selective bromination of the methyl group at the 3-position.
-
Williamson Ether Synthesis: Formation of the ether linkage by reacting the benzylic bromide with 2-methoxyethanol.
This guide is structured to address potential issues in each of these critical stages, as well as the final purification.
Technical Support Center: Synthesis of Substituted Benzoic Acids
Welcome to the technical support center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer field-proven insights to optimize your synthetic protocols. Here, we address specific issues encountered during common synthetic routes, explaining the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Grignard Carboxylation Route
The reaction of a Grignard reagent with carbon dioxide is a classic and versatile method for synthesizing carboxylic acids. However, its success hinges on careful control of reaction conditions to avoid the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: My Grignard carboxylation reaction is giving a low yield of the desired benzoic acid, and I'm isolating a significant amount of a high-molecular-weight byproduct. What could this be?
A1: A common byproduct in Grignard carboxylation is a diaryl ketone. This occurs when the initially formed carboxylate salt reacts with a second equivalent of the Grignard reagent. The Grignard reagent, being a potent nucleophile, can attack the electrophilic carbon of the carboxylate.
Troubleshooting Guide: Diaryl Ketone Formation
Issue: Formation of diaryl ketone as a major byproduct.
Root Cause Analysis:
The formation of the diaryl ketone byproduct is a result of the high reactivity of the Grignard reagent. The reaction proceeds in two steps:
-
Carboxylation: The Grignard reagent (R-MgX) attacks carbon dioxide (CO₂) to form a magnesium carboxylate salt (R-CO₂MgX).
-
Side Reaction: If the Grignard reagent is in excess or if the local concentration around the carboxylate is high, a second molecule of the Grignard reagent can attack the carboxylate, leading to the formation of a ketone after acidic workup.
Preventative Measures & Optimization Protocol:
| Parameter | Recommendation | Scientific Rationale |
| CO₂ Addition | Introduce CO₂ as a gas over the surface of the Grignard solution or, preferably, pour the Grignard solution onto a large excess of crushed dry ice. | This ensures that the Grignard reagent is always in the presence of a large excess of CO₂, minimizing the chance of it reacting with the carboxylate product. |
| Temperature | Maintain a low reaction temperature (typically -78 °C using a dry ice/acetone bath). | The addition of the Grignard reagent to the carboxylate is less favorable at lower temperatures, thus suppressing the formation of the ketone byproduct. |
| Grignard Reagent Formation | Ensure the complete formation of the Grignard reagent before carboxylation. The presence of unreacted aryl halide can lead to Wurtz coupling byproducts. | Use of freshly crushed magnesium turnings and a small crystal of iodine can help initiate the reaction. |
| Solvent | Use anhydrous diethyl ether or tetrahydrofuran (THF).[1] | Grignard reagents are highly reactive towards protic solvents like water or alcohols, which would quench the reagent and reduce the yield.[2] |
Experimental Protocol: Minimizing Diaryl Ketone Formation in the Synthesis of 4-Methoxybenzoic Acid
Objective: To synthesize 4-methoxybenzoic acid from 4-bromoanisole via Grignard carboxylation with minimal byproduct formation.
Materials:
-
4-bromoanisole
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 4-bromoanisole in anhydrous diethyl ether.
-
Add a small amount of the 4-bromoanisole solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gently warm the flask.
-
Once the reaction starts, add the remaining 4-bromoanisole solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate large beaker, place a generous excess of crushed dry ice.
-
Slowly and carefully pour the prepared Grignard solution over the dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Workup and Purification:
-
Slowly add 1 M HCl to the reaction mixture until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution.
-
The desired 4-methoxybenzoic acid will be in the aqueous bicarbonate layer as its sodium salt.
-
Carefully acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol/water to obtain pure 4-methoxybenzoic acid.
-
Logical Workflow for Grignard Carboxylation Troubleshooting
Caption: Troubleshooting workflow for Grignard carboxylation.
Section 2: Oxidation of Alkylbenzenes
The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a powerful transformation, often employing strong oxidizing agents like potassium permanganate (KMnO₄). However, this method can be plagued by incomplete or over-oxidation.
Frequently Asked Questions (FAQs)
Q2: I am trying to oxidize toluene to benzoic acid using KMnO₄, but my yield is low, and I'm detecting benzaldehyde in my crude product. What is happening?
A2: The presence of benzaldehyde indicates incomplete oxidation. The oxidation of an alkylbenzene to a carboxylic acid proceeds through intermediate stages, including an alcohol and an aldehyde. Insufficient oxidizing agent, reaction time, or temperature can lead to the accumulation of these intermediates.
Q3: My oxidation reaction of p-xylene to terephthalic acid is producing a complex mixture, and my yield of the desired diacid is very low. What could be the issue?
A3: A complex mixture and low yield in the oxidation of substituted alkylbenzenes can be due to over-oxidation. Under harsh conditions, strong oxidizing agents can cleave the aromatic ring, leading to a variety of smaller, often aliphatic, byproducts and a significant loss of the desired product.[3]
Troubleshooting Guide: Incomplete and Over-Oxidation
| Issue | Probable Cause | Recommended Solution | Scientific Rationale |
| Incomplete Oxidation (Presence of Alcohol/Aldehyde) | Insufficient KMnO₄ | Increase the molar equivalents of KMnO₄. Monitor the reaction progress by TLC until the starting material and intermediates are consumed. | A stoichiometric amount of oxidizing agent is required for complete conversion. |
| Low reaction temperature or short reaction time | Increase the reaction temperature (reflux) and/or extend the reaction time. | The oxidation of the intermediate aldehyde to the carboxylic acid requires sufficient thermal energy and time. | |
| Over-oxidation (Aromatic Ring Cleavage) | Excessively harsh conditions (high temperature, high concentration of KMnO₄) | Use a more controlled heating method. Add the KMnO₄ solution portion-wise to avoid localized high concentrations and exothermic reactions. | Gradual addition of the oxidant and controlled temperature prevent runaway reactions that can lead to ring cleavage. |
| Substrate sensitivity | For sensitive substrates, consider alternative, milder oxidizing agents such as chromic acid or catalytic oxidation systems. | Milder oxidants provide greater selectivity for the side-chain oxidation over aromatic ring attack. |
Experimental Protocol: Controlled Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid
Objective: To synthesize p-nitrobenzoic acid from p-nitrotoluene using KMnO₄ while minimizing side reactions.
Materials:
-
p-Nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
10% Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add p-nitrotoluene, sodium carbonate, and water.
-
Heat the mixture to reflux with stirring.
-
-
Oxidation:
-
Prepare a solution of KMnO₄ in water.
-
Slowly add the KMnO₄ solution portion-wise to the refluxing mixture over a period of 1-2 hours. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue to reflux for an additional 2-3 hours or until the purple color persists, indicating the end of the reaction.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.
-
If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.
-
Cool the filtrate in an ice bath.
-
Slowly acidify the filtrate with 10% sulfuric acid until the precipitation of p-nitrobenzoic acid is complete.
-
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude p-nitrobenzoic acid from hot water or an ethanol/water mixture to obtain the pure product.
-
Mechanistic Consideration: Role of Benzylic Hydrogen
The oxidation of alkylbenzenes with KMnO₄ requires the presence of at least one hydrogen atom on the benzylic carbon (the carbon attached to the aromatic ring).[4][5][6] The reaction is thought to proceed via a radical mechanism involving the abstraction of a benzylic hydrogen.[7][8]
Caption: Requirement of benzylic hydrogen for oxidation.
Section 3: Hydrolysis of Benzonitriles
The hydrolysis of benzonitriles to benzoic acids is a reliable method, particularly for substrates that may not be stable to strong oxidizing conditions. The reaction can be catalyzed by either acid or base.
Frequently Asked Questions (FAQs)
Q4: I am hydrolyzing a benzonitrile to the corresponding benzoic acid under acidic conditions, but I am isolating a neutral compound that is not my desired product. What could it be?
A4: The neutral compound is likely the corresponding benzamide. The hydrolysis of a nitrile proceeds in two steps: first to an amide, and then the amide is further hydrolyzed to the carboxylic acid.[9][10] Incomplete hydrolysis will result in the isolation of the intermediate amide.
Troubleshooting Guide: Incomplete Nitrile Hydrolysis
Issue: Isolation of benzamide as a byproduct.
Root Cause Analysis:
The hydrolysis of the amide to the carboxylic acid is often the slower step in the sequence. Insufficient reaction time, temperature, or catalyst concentration can lead to the accumulation of the amide intermediate.
Optimization Protocol:
| Condition | Recommendation | Scientific Rationale |
| Acid-Catalyzed Hydrolysis | Use a higher concentration of acid (e.g., 50% H₂SO₄) and increase the reflux time. | A higher concentration of hydronium ions and prolonged heating drive the second hydrolysis step to completion. |
| Base-Catalyzed Hydrolysis | Use a more concentrated base solution (e.g., 10-20% NaOH) and ensure a sufficient reflux period. | A higher concentration of hydroxide ions facilitates the nucleophilic attack on the amide carbonyl, promoting hydrolysis. |
| Monitoring | Monitor the reaction by TLC or HPLC to ensure the complete disappearance of the intermediate amide. | This provides direct evidence that the reaction has gone to completion. |
Experimental Protocol: Base-Catalyzed Hydrolysis of 2-Chlorobenzonitrile
Objective: To synthesize 2-chlorobenzoic acid from 2-chlorobenzonitrile via base-catalyzed hydrolysis.
Materials:
-
2-Chlorobenzonitrile
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser, place 2-chlorobenzonitrile and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved, which can be tested with moist litmus paper.
-
Continue refluxing for several hours until the evolution of ammonia ceases and the oily layer of the nitrile disappears.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated HCl in a fume hood.
-
The 2-chlorobenzoic acid will precipitate as a white solid.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude 2-chlorobenzoic acid from hot water or an ethanol/water mixture.
-
Reaction Pathway: Acid vs. Base Catalyzed Hydrolysis
Caption: Stepwise hydrolysis of benzonitriles.
References
-
OpenStax. (2023, September 20). 16.8 Oxidation of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]
-
Clark, J. (2023). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. Retrieved from [Link]
-
eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
-
Wikipedia. Grignard reaction. Retrieved from [Link]
-
Lumen Learning. 16.3. Reactions of alkylbenzenes. In Organic Chemistry II. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 16). Using Protecting Groups In The Formation of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Yáñez-Alarid, R., et al. (2015). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Retrieved from [Link]
- Jaeger, A. O. (1928). Purification of benzoic acid and its derivatives. U.S. Patent No. 1,686,913. Google Patents.
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Lanzi, O. (2017, February 16). Why can't the reaction of grignard reagent with carboxylic acid give a ketone? Chemistry Stack Exchange. Retrieved from [Link]
-
Gardner, K. A., & Mayer, J. M. (1995). Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate. Science, 269(5232), 1849–1851. [Link]
-
Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube. [Link]
-
Unknown. (2020, March 21). Synthesis of Benzoic Acid from Benzonitrile [Video]. YouTube. [Link]
-
Unknown. (2014, February 15). Oxidation of Alkylbenzenes to Make Benzoic Acids [Video]. YouTube. [Link]
-
Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid... Retrieved from [Link]
-
Unknown. (2025, August 5). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. Retrieved from [Link]
-
Quora. (2018, March 9). Why is alk. KMnO4 used in the oxidation of toluene and not alc. KMnO4? Retrieved from [Link]
- Unknown. (Year). Process for preparing substituted benzoic acid. Chinese Patent No. CN1251833A. Google Patents.
-
European Patent Office. (2019, March 27). Method for purification of benzoic acid. EP 3148661 B1. Retrieved from [Link]
-
Pearson. (2022, May 4). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
- Unknown. (Year). Synthesis of benzonitriles from substituted benzoic acid. U.S. Patent No. US6875882B2. Google Patents.
-
Reddit. (2019, March 15). What is the mechanism of Toluene oxidation by KMnO4?? r/OrganicChemistry. Retrieved from [Link]
-
IOSR Journal. Permanganate Oxidation mechanisms of Alkylarenes. Retrieved from [Link]
-
Quora. (2019, November 1). What happens when nitriles undergo acid hydrolysis? Retrieved from [Link]
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. [Link]
-
Amrita University's CREATE. (2015, February 2). Purification of Benzoic Acid by Crystallization [Video]. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 6. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
Technical Support Center: Optimizing Derivatization Reactions for Fluorinated Benzoic Acids
Welcome to the Technical Support Center for the derivatization of fluorinated benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these valuable synthons. The electron-withdrawing nature of fluorine substituents significantly alters the reactivity of the benzoic acid moiety, often leading to unexpected outcomes in standard derivatization protocols. This resource provides in-depth, experience-driven troubleshooting advice and optimized protocols to ensure the success of your esterification and amidation reactions.
Section 1: Understanding the Challenge: The Electronic Impact of Fluorine
Fluorine's high electronegativity imparts distinct properties to the benzoic acid ring. Generally, the presence of one or more fluorine atoms increases the acidity of the carboxylic acid. However, this same electron-withdrawing effect can deactivate the carbonyl carbon towards nucleophilic attack, making standard derivatization reactions sluggish or incomplete. The position and number of fluorine substituents further modulate this effect, creating a spectrum of reactivity that requires careful consideration when selecting reaction conditions.
Section 2: Troubleshooting Amide Bond Formation
Amide coupling is a frequently encountered transformation in drug discovery and development. However, the reduced nucleophilicity of the carbonyl carbon in many fluorinated benzoic acids can lead to low yields and the formation of side products.[1] This section addresses the most common issues encountered during the amide coupling of these challenging substrates.
FAQ 1: My standard carbodiimide coupling (DCC, EDC) is giving low yields or failing completely. What is the underlying issue and how can I resolve it?
Answer:
This is a classic issue stemming from the reduced reactivity of the fluorinated benzoic acid. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming an O-acylisourea intermediate.[2][3] However, with electron-deficient benzoic acids, this intermediate can be slow to react with the amine. This sluggishness opens the door for an undesirable side reaction: an intramolecular rearrangement to a stable N-acylurea, which is unreactive towards the amine and halts the desired reaction.[3]
Troubleshooting Steps & Solutions:
-
Switch to a More Potent Activating Agent: For electron-deficient systems, it's often necessary to move beyond simple carbodiimides.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are significantly more effective.[4][5] They react with the carboxylic acid to form a highly reactive activated ester that readily couples with the amine, often outcompeting the formation of side products.[4][5] HATU is generally considered more reactive and can lead to less epimerization in chiral systems.[5]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective for hindered couplings and can be a good alternative to uronium salts.
-
-
Incorporate Additives: If you must use a carbodiimide, the addition of nucleophilic catalysts can intercept the O-acylisourea intermediate to form a more reactive species, minimizing the formation of N-acylurea.
-
Hydroxybenzotriazole (HOBt): HOBt is a standard additive that reacts with the O-acylisourea to form an active ester, which then reacts with the amine.[6] This is often sufficient for moderately deactivated benzoic acids.
-
4-Dimethylaminopyridine (DMAP): In some cases, a catalytic amount of DMAP can be used in conjunction with EDC and HOBt to further accelerate the reaction by forming a highly reactive acyliminium ion intermediate.[6]
-
Optimized Protocol: HATU-Mediated Amide Coupling
This protocol is recommended for moderately to severely deactivated fluorinated benzoic acids.
-
Pre-activation: In an inert atmosphere, dissolve the fluorinated benzoic acid (1.0 equiv), HATU (1.1 equiv), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM). Stir for 15-30 minutes at room temperature.
-
Coupling: Add the amine (1.2 equiv) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
FAQ 2: I'm working with a particularly hindered or electron-poor fluorinated benzoic acid, and even HATU is giving unsatisfactory results. What is the next step?
Answer:
For exceptionally challenging substrates, such as those with ortho-fluorine substituents or multiple electron-withdrawing groups, even the most potent uronium reagents may fail. In these cases, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[7] Acyl fluorides are small, highly reactive intermediates that can overcome significant steric and electronic barriers.[7]
Troubleshooting Steps & Solutions:
-
In Situ Acyl Fluoride Formation: Several reagents can generate acyl fluorides directly in the reaction mixture under mild conditions.[7]
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate): These reagents are highly efficient for generating acyl fluorides in situ and are particularly well-suited for coupling sterically hindered amino acids or electron-deficient carboxylic acids.[4]
-
Pentafluoropyridine (PFP): PFP is a cost-effective reagent that can be used for the deoxyfluorination of carboxylic acids to form acyl fluorides under mild conditions.[8] This can be performed as a one-pot amidation procedure.[8]
-
Optimized Protocol: One-Pot Amide Formation via Acyl Fluoride (using BTFFH)
-
Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve the fluorinated benzoic acid (1.3 equiv) and BTFFH (1.5 equiv) in anhydrous DCM.[1] Add DIPEA (4.5 equiv) and stir the mixture at room temperature for 30 minutes.[1]
-
Amidation: Add the amine (1.0 equiv) to the reaction mixture.[1]
-
Reaction: Seal the vessel and heat to an appropriate temperature (e.g., 80 °C), monitoring the reaction by TLC or LC-MS.[1]
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in the HATU protocol.[1]
Workflow for Troubleshooting Amide Coupling
Caption: Decision tree for troubleshooting amide coupling of fluorinated benzoic acids.
Section 3: Troubleshooting Esterification Reactions
Esterification of fluorinated benzoic acids is often required for analytical purposes (e.g., GC-MS analysis) or as a synthetic intermediate.[9] While generally more straightforward than amidation, challenges can still arise.
FAQ 3: My acid-catalyzed esterification is slow and gives incomplete conversion. How can I improve the reaction efficiency?
Answer:
The reduced reactivity of the carbonyl carbon in fluorinated benzoic acids can make traditional acid-catalyzed esterification, such as the Fischer-Speier method, inefficient.
Troubleshooting Steps & Solutions:
-
Use a More Effective Catalyst:
-
Boron Trifluoride-Methanol Complex (BF₃·MeOH): This is a highly effective reagent for the methyl esterification of fluorinated benzoic acids.[10] It acts as a strong Lewis acid to activate the carbonyl group. While effective, the reaction can still require extended reaction times (up to 24 hours).
-
Heterogeneous Catalysts: Metal-organic frameworks (MOFs) like UiO-66-NH₂ have been shown to be effective heterogeneous catalysts for the esterification of fluorinated benzoic acids, significantly reducing reaction times compared to the BF₃·MeOH complex.[10]
-
-
Ensure Anhydrous Conditions: Water can hydrolyze the ester product, leading to a lower yield. Ensure that the alcohol and all other reagents are anhydrous.
Optimized Protocol: Esterification using Boron Trifluoride-Methanol Complex
-
Reaction Setup: In a round-bottom flask, dissolve the fluorinated benzoic acid in methanol.
-
Reagent Addition: Add the boron trifluoride-methanol complex (commercially available or freshly prepared) to the solution.
-
Reaction: Reflux the mixture for the required time (can be up to 24 hours), monitoring the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and partition between water and an organic solvent (e.g., diethyl ether or DCM).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine. Dry the organic layer, filter, and concentrate to yield the ester, which can be further purified if necessary.
Section 4: Data Presentation
Table 1: Recommended Coupling Reagents for Fluorinated Benzoic Acids of Varying Reactivity
| Reactivity of Fluorinated Benzoic Acid | Primary Recommendation | Alternative/Advanced Strategy | Potential Side Reactions to Monitor |
| Mildly Deactivated (e.g., monofluorinated) | EDC/HOBt | HATU | N-acylurea formation with EDC |
| Moderately Deactivated (e.g., difluorinated) | HATU, HBTU | PyBOP | Guanidinylation of the amine with excess HATU/HBTU |
| Severely Deactivated/Sterically Hindered (e.g., ortho-substituted, polyfluorinated) | HATU | Acyl Fluoride Formation (TFFH, BTFFH) | Decomposition of highly activated intermediates |
Section 5: General Experimental Workflow
The following diagram illustrates a generalized workflow for the derivatization of fluorinated benzoic acids, from reaction setup to purification.
Caption: General workflow for the derivatization of fluorinated benzoic acids.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 23, 2026, from [Link]
- El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631.
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
- Kumar, A., Singh, S. K., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (2025, June 5). Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Fluorination of Aromatic Compounds with N-Fluorobenzenesulfonimide under Solvent-Free Conditions. (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]
- Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. (2016). Organic Chemistry Frontiers. Retrieved January 23, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development. Retrieved January 23, 2026, from [Link]
-
Carbodiimide amide coupling reaction sideproduct. (2022, January 7). Reddit. Retrieved January 23, 2026, from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved January 23, 2026, from [Link]
-
Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids. (2019, August). Fluorine Notes. Retrieved January 23, 2026, from [Link]
-
How to produce amide from Benzoic acid and amine directly? (2012, October 12). ResearchGate. Retrieved January 23, 2026, from [Link]
-
HATU coupling - what's the best order? (2024, December 16). Reddit. Retrieved January 23, 2026, from [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021, July 12). Organic Letters. Retrieved January 23, 2026, from [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Reaction of an Introverted Carboxylic Acid with Carbodiimide. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2026, January 16). Organic Letters. Retrieved January 23, 2026, from [Link]
-
One‐step synthesis of pentafluorophenyl esters by using pentafluorophenyl trifluoroacetate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Amide bond formation by using amino acid fluorides. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
- Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
-
Carbodiimide. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
The Effect of Fluorinated Solvents on the Physicochemical Properties, Ionic Association, and Free Volume of a Prototypical Solvate Ionic Liquid. (2022, February 16). The Journal of Physical Chemistry B. Retrieved January 23, 2026, from [Link]
-
The Advantages Of Using Fluorinated Solvents. (n.d.). Enviro Tech International, Inc. Retrieved January 23, 2026, from [Link]
-
Lab5 procedure esterification. (n.d.). Retrieved January 23, 2026, from [Link]
-
Transformation of pentafluorophenyl esters. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. (n.d.). Retrieved January 23, 2026, from [Link]
-
Trouble developing a method using BF3 to convert fatty acids to esters. (2021, March 5). Reddit. Retrieved January 23, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scalable Synthesis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable production of this important chemical intermediate. Our aim is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis, ensuring a robust and reproducible process.
I. Introduction to the Synthesis Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially when scaling up. The most common and scalable synthetic route involves a two-step process starting from 4-fluoro-3-methylbenzoic acid. This strategy is predicated on the selective functionalization of the methyl group followed by the introduction of the 2-methoxyethoxy moiety.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic route for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the most critical step in this synthesis when considering scale-up?
A1: The benzylic bromination of 4-fluoro-3-methylbenzoic acid is arguably the most critical step to control during scale-up. This free-radical reaction can be prone to over-bromination, leading to the formation of di- and tri-brominated impurities that are difficult to remove.[1][2] Careful control of stoichiometry, temperature, and reaction time is paramount to ensure high selectivity for the desired mono-brominated product.
Q2: Can I use a different starting material?
A2: While 4-fluoro-3-methylbenzoic acid is the most common starting material, an alternative could be the reduction of 4-fluoro-3-formylbenzoic acid to 4-fluoro-3-(hydroxymethyl)benzoic acid, followed by conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate) before the etherification step. However, the benzylic bromination route is generally more direct.
Q3: What are the key safety considerations for this synthesis?
A3: Several safety hazards must be addressed:
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Radical Initiators (e.g., AIBN, benzoyl peroxide): Can be thermally unstable and potentially explosive. Store and handle according to the manufacturer's guidelines.
-
Solvents: Many of the solvents used (e.g., carbon tetrachloride, acetonitrile) are toxic and/or flammable. Ensure proper ventilation and grounding of equipment.
-
Strong Bases (e.g., NaH): React violently with water and are corrosive. Handle under an inert atmosphere.
Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and final product purity.[3][4] A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or acetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.
III. Troubleshooting Guide: Navigating Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis.
Step 1: Benzylic Bromination of 4-Fluoro-3-methylbenzoic acid
Q: My reaction is showing low conversion of the starting material. What could be the cause?
A: Low conversion in the benzylic bromination is often due to issues with the radical initiation.
-
Insufficient or Decomposed Radical Initiator: Ensure you are using a fresh, properly stored radical initiator (e.g., AIBN or benzoyl peroxide). The initiator's half-life is temperature-dependent, so ensure the reaction temperature is appropriate for the chosen initiator.
-
Inadequate Light Source (for photo-initiated reactions): If using light as an initiator, ensure the lamp is of the correct wavelength and intensity and is positioned close enough to the reaction vessel.
-
Presence of Radical Inhibitors: Impurities in the starting material or solvent can act as radical scavengers. Ensure the purity of your reagents and consider purifying the solvent if necessary.
Q: I am observing significant amounts of di- and tri-brominated byproducts. How can I improve the selectivity for the mono-brominated product?
A: Over-bromination is a common side reaction in benzylic brominations.[1] To mitigate this:
-
Control Stoichiometry: Use N-bromosuccinimide (NBS) as the brominating agent in a controlled stoichiometry (typically 1.0-1.1 equivalents relative to the starting material). NBS provides a low, steady concentration of bromine, which favors mono-bromination.[2][5]
-
Slow Addition of Reagents: On a larger scale, consider the portion-wise addition of NBS to maintain a low concentration throughout the reaction.
-
Monitor the Reaction Closely: Use TLC or HPLC to monitor the reaction progress and stop the reaction once the starting material is consumed to prevent further bromination of the product.
Step 2: Williamson Ether Synthesis
Q: The yield of my etherification reaction is low, and I am recovering a significant amount of unreacted 4-fluoro-3-(bromomethyl)benzoic acid. What is the problem?
A: Low conversion in the Williamson ether synthesis often points to issues with the nucleophile generation or reaction conditions.
-
Incomplete Deprotonation of 2-methoxyethanol: The reaction requires the formation of the 2-methoxyethoxide anion. Ensure you are using a sufficiently strong base (e.g., sodium hydride) and an anhydrous solvent (e.g., THF, DMF) to drive the deprotonation to completion.[6][7]
-
Insufficient Base: Use at least two equivalents of the strong base. The first equivalent will deprotonate the carboxylic acid of your starting material to form the carboxylate, which is a less reactive nucleophile.[8] The second equivalent is necessary to deprotonate the 2-methoxyethanol to form the more potent alkoxide nucleophile required for the SN2 reaction.[8]
-
Reaction Temperature: While the reaction is typically run at room temperature to slightly elevated temperatures, insufficient temperature may lead to slow reaction rates. Consider gently heating the reaction mixture (e.g., to 40-50 °C) to facilitate the reaction, but be mindful of potential side reactions at higher temperatures.
Q: I am observing a significant amount of an impurity with a higher molecular weight. What could it be?
A: A higher molecular weight impurity could be a dimer formed by the reaction of the 2-methoxyethoxide with another molecule of 4-fluoro-3-(bromomethyl)benzoic acid, where the carboxylate of one molecule acts as a nucleophile to displace the bromide of another, forming an ester linkage. To minimize this:
-
Order of Addition: Add the 4-fluoro-3-(bromomethyl)benzoic acid solution slowly to the pre-formed solution of the 2-methoxyethoxide. This ensures that the alkoxide is in excess relative to the benzylic bromide, favoring the desired intermolecular etherification over dimerization.
-
Use of a Non-Nucleophilic Base for the Carboxylic Acid: If dimerization is a persistent issue, consider protecting the carboxylic acid as an ester before the Williamson ether synthesis. However, this adds extra steps to the synthesis. A more direct approach is to use a bulky, non-nucleophilic base to deprotonate the carboxylic acid, although this can complicate the workup.
Q: During workup, I am having trouble separating my product from the unreacted 2-methoxyethanol. What is the best purification strategy?
A: Purification can be challenging due to the similar polarities of the product and the excess alcohol.
-
Aqueous Wash: After quenching the reaction, perform several washes with water or a mild brine solution to remove the bulk of the 2-methoxyethanol and any inorganic salts.
-
Crystallization: The product is a carboxylic acid and should be a crystalline solid. Recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/heptane) is an effective method for purification on a larger scale.[3]
-
Column Chromatography: While effective on a small scale, column chromatography is generally not ideal for large-scale purification. It should be used as a last resort if crystallization fails to provide the desired purity.
The following diagram illustrates the troubleshooting logic for the Williamson ether synthesis step:
Caption: Troubleshooting flowchart for the Williamson ether synthesis step.
IV. Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of this compound.
Protocol 1: Synthesis of 4-Fluoro-3-(bromomethyl)benzoic acid
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Equivalents |
| 4-Fluoro-3-methylbenzoic acid | 154.14 g/mol | 50.0 g | 0.324 mol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | 60.5 g | 0.340 mol | 1.05 |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 164.21 g/mol | 2.66 g | 0.016 mol | 0.05 |
| Acetonitrile | - | 500 mL | - | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-fluoro-3-methylbenzoic acid (50.0 g, 0.324 mol) and acetonitrile (500 mL).
-
Stir the mixture to dissolve the solid.
-
Add N-bromosuccinimide (60.5 g, 0.340 mol) and AIBN (2.66 g, 0.016 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as toluene to yield 4-fluoro-3-(bromomethyl)benzoic acid as a white solid.
Protocol 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Equivalents |
| 4-Fluoro-3-(bromomethyl)benzoic acid | 233.04 g/mol | 50.0 g | 0.215 mol | 1.0 |
| 2-Methoxyethanol | 76.09 g/mol | 24.5 g (25.5 mL) | 0.322 mol | 1.5 |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 g/mol | 20.6 g | 0.515 mol | 2.4 |
| Anhydrous Tetrahydrofuran (THF) | - | 600 mL | - | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (20.6 g of a 60% dispersion, 0.515 mol) and anhydrous THF (300 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 2-methoxyethanol (24.5 g, 0.322 mol) in anhydrous THF (100 mL).
-
Add the 2-methoxyethanol solution dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the alkoxide.
-
In another flask, dissolve 4-fluoro-3-(bromomethyl)benzoic acid (50.0 g, 0.215 mol) in anhydrous THF (200 mL).
-
Add the solution of 4-fluoro-3-(bromomethyl)benzoic acid dropwise to the alkoxide solution at 0 °C over 1 hour.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.
-
Adjust the pH of the aqueous layer to ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/heptane to afford this compound as a white solid.
V. References
-
Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry2023 , 4 (4), 41-45. [Link]
-
The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube, May 1, 2018. [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). (Accessed Jan 23, 2026). [Link]
-
Chemistry Stack Exchange. Williamson Ether and Carboxylic Acids. (Accessed Jan 23, 2026). [Link]
-
Google Patents. Method for preparing benzoic acid esters. WO2019059801A1.
-
Master Organic Chemistry. Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (Accessed Jan 23, 2026). [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (Accessed Jan 23, 2026). [Link]
-
Wikipedia. Williamson ether synthesis. (Accessed Jan 23, 2026). [Link]
-
Chemistry Steps. Benzylic Bromination. (Accessed Jan 23, 2026). [Link]
-
Chemistry LibreTexts. Reactions at the Benzylic Position. (Accessed Jan 23, 2026). [Link]
-
PrepChem.com. Synthesis of 4-(chloromethyl)-benzoic acid. (Accessed Jan 23, 2026). [Link]
-
Chemistry LibreTexts. Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. (Accessed Jan 23, 2026). [Link]
-
Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
-
Quora. How can benzoic acid be tested for purity? (Accessed Jan 23, 2026). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
Welcome to the technical support center for 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and ensure the integrity of your experiments. Here, we address common issues in a direct question-and-answer format, grounded in chemical principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the handling, storage, and use of this compound, providing step-by-step solutions and the rationale behind them.
Issue 1: Inconsistent Potency or Activity in Biological Assays
Question: We have observed a significant drop in the biological activity of our compound in solution over a short period. What could be the cause and how can we mitigate this?
Answer: A loss of potency often points to the degradation of the parent molecule. Given the structure of this compound, the primary suspect is the cleavage of the benzylic ether linkage, especially in acidic aqueous media. Benzylic ethers are known to be more reactive than simple alkyl ethers due to the stabilization of the resulting carbocation by the adjacent benzene ring.[1]
Troubleshooting Protocol: Investigating and Preventing Degradation
-
pH Verification: Immediately measure the pH of your assay buffer and any stock solutions. Acidic conditions (pH < 6) can catalyze the hydrolysis of the benzylic ether.
-
Solution Preparation: Prepare fresh solutions immediately before each experiment. If you must store solutions, use a neutral or slightly basic buffer (pH 7.0-7.5) and store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Analytical Confirmation: To confirm degradation, analyze your aged solution alongside a freshly prepared standard using HPLC with UV detection or LC-MS. Look for the appearance of a new peak corresponding to the hydrolyzed product, 4-Fluoro-3-(hydroxymethyl)benzoic acid.
-
Assay Buffer Optimization: If your biological assay requires an acidic pH, consider minimizing the incubation time or exploring alternative, more stable analogs if possible.
Visualizing the Problem: Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed cleavage of the benzylic ether.
Issue 2: Appearance of Unknown Impurities in Stored Solid Material
Question: We have noticed the appearance of new spots on TLC and extra peaks in our NMR/LC-MS analysis of a batch of the compound that has been stored for several months. What are the likely impurities?
Answer: While the solid form is generally more stable than solutions, long-term storage, especially under suboptimal conditions (exposure to light, heat, or moisture), can lead to degradation. The primary degradation pathways to consider are thermal decomposition and photodegradation. Benzoic acid derivatives can undergo decarboxylation at elevated temperatures.[2][3] Additionally, fluorinated aromatic compounds can be susceptible to photodegradation.
Troubleshooting Protocol: Identifying and Preventing Solid-State Degradation
-
Storage Conditions Review: Confirm that the compound is stored in a tightly sealed, amber-colored vial, in a cool, dark, and dry place. Inert atmosphere (argon or nitrogen) is recommended for long-term storage.
-
Thermal Stress Test: To assess thermal stability, a small sample can be heated (e.g., at 50-60°C for a short period) and then re-analyzed by HPLC or LC-MS to see if the impurity profile matches your stored sample. Benzoic acid itself is stable up to 300°C, but derivatives can be less stable.[2]
-
Photostability Check: If the material was exposed to light, the impurity profile might differ. Compare with a sample intentionally exposed to UV light to identify potential photoproducts.
-
Purity Re-evaluation: If significant degradation is observed, re-purification by column chromatography or recrystallization may be necessary before use.
Table 1: Recommended Storage Conditions
| Condition | Solid Form | In Solution |
| Temperature | 2-8°C (short-term), -20°C (long-term) | -20°C to -80°C |
| Atmosphere | Inert gas (Argon/Nitrogen) | |
| Light | Protect from light (amber vial) | Protect from light (amber vial/foil) |
| Moisture | Store in a desiccator | Use anhydrous solvents, seal tightly |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound in aqueous solutions?
A1: To minimize the risk of acid-catalyzed hydrolysis of the benzylic ether, it is recommended to work in a pH range of 7.0 to 8.0. Strongly acidic conditions (pH < 6) should be avoided, especially for prolonged periods.[1] While benzylic ethers are generally stable to basic conditions, the overall stability of your experimental system should be considered.
Q2: Is this compound sensitive to oxidation?
A2: Yes, the benzylic carbon is susceptible to oxidation.[4] Strong oxidizing agents can cleave the benzylic ether or oxidize the benzylic carbon. It is advisable to avoid strong oxidants like potassium permanganate (KMnO₄) or chromium-based reagents in your reaction mixtures unless intentional cleavage is desired.
Q3: Can I use this compound in reactions involving strong acids?
A3: The use of strong acids is not recommended due to the lability of the benzylic ether linkage.[5] If acidic conditions are unavoidable, consider using a milder Lewis acid at low temperatures and for the shortest possible reaction time. Alternatively, a different protecting group strategy for the hydroxymethyl functionality might be necessary for your synthetic route.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Besides strong acids and strong oxidizing agents, be cautious with reagents that can react with carboxylic acids, such as certain coupling agents if esterification or amidation is not the intended reaction.[6] Also, be mindful of potential interactions if your experimental setup involves other compounds with reactive functional groups.[7]
Q5: What are the expected degradation products I should look for?
A5: The most likely degradation products are:
-
From hydrolysis: 4-Fluoro-3-(hydroxymethyl)benzoic acid and 2-methoxyethanol.
-
From thermal decarboxylation: 3-Fluoro-2-[(2-methoxyethoxy)methyl]toluene (though this requires significant heat).[2][8]
Visualizing Troubleshooting Logic
Caption: A logical workflow for diagnosing stability problems.
References
-
Fiveable. (n.d.). Benzylic Ether Definition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
-
Khaled, A., & Nick, H. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1217(18), 3074-3080. Retrieved from [Link]
-
Schramma, K. R., et al. (2023). Benzylic Radical Stabilization Permits Ether Formation During Darobactin Biosynthesis. bioRxiv. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Khaled, A., & Nick, H. (2010). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
ResearchGate. (2006). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
ResearchGate. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
PubMed. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
ResearchGate. (1969). The thermal decomposition of benzoic acid. Retrieved from [Link]
-
ACS Publications. (2018). Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. Retrieved from [Link]
-
PubMed. (2007). Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited. Retrieved from [Link]
-
AKJournals. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
-
Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
Photochem. (2024). Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation. Retrieved from [Link]
-
YouTube. (2016). Practice Problem: Acidity of Carboxylic Acids. Retrieved from [Link]
-
PubMed. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]
-
Memorial University Research Repository. (1969). The gas phase thermal decomposition of Benzoic acid. Retrieved from [Link]
-
Quora. (2018). Why does aromatic carboxylic acid have a high acid strength compared to aliphatic carboxylic acid? Retrieved from [Link]
- Williams, D. R., & Fromhold, M. G. (1997). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 2(23), 3501-3504.
-
Austin Publishing Group. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. (2000). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid: A Comparative Approach
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid , a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offering a self-validating system for methodological comparison and empowering you to select and optimize the most suitable analytical approach for your specific needs.
Understanding the Analyte: this compound
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. This compound is a fluorinated benzoic acid derivative with a molecular weight of approximately 232.22 g/mol .[1] Key structural features influencing its chromatographic behavior include:
-
A Carboxylic Acid Group: This acidic functional group dictates the molecule's ionizable nature, making mobile phase pH a critical parameter for controlling retention and peak shape.[3][4]
-
Aromatic Ring and Fluorine Substitution: The phenyl ring provides hydrophobicity, while the fluorine atom can influence electronic interactions with the stationary phase.[5]
-
Ether Linkage: The methoxyethoxy side chain adds a degree of polarity to the molecule.
The primary challenge in the HPLC analysis of acidic compounds like this is often poor peak shape, specifically tailing, which can compromise resolution and the accuracy of quantification.[6] This guide will compare two primary reversed-phase HPLC (RP-HPLC) strategies to mitigate this issue and achieve optimal separation.
Comparative HPLC Methodologies
This guide will compare two robust RP-HPLC methods, differing primarily in their approach to mobile phase pH control and the choice of stationary phase. Both methods are designed to provide accurate and precise quantification of this compound.
Method A: Conventional C18 with Acidic Modifier
This approach represents the most common starting point for the analysis of acidic compounds in reversed-phase chromatography.[7] By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, leading to a more hydrophobic and retained molecule, which often results in improved peak symmetry.[3][4][6]
Method B: Phenyl-Hexyl Column with Buffered Mobile Phase
This alternative method explores the use of a different stationary phase chemistry, a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds. Coupled with a buffered mobile phase, this approach provides precise pH control, which is crucial for method robustness and reproducibility, especially when working near the analyte's pKa.
Performance Comparison
The following table summarizes the anticipated performance characteristics of each method. This data is synthesized from established principles of HPLC and data from the analysis of structurally similar fluorinated benzoic acids.
| Parameter | Method A: C18 with Acidic Modifier | Method B: Phenyl-Hexyl with Buffered Mobile Phase | Justification |
| Retention Time | Moderate | Potentially longer due to π-π interactions | The C18 phase relies on hydrophobic interactions, while the phenyl-hexyl phase can exhibit additional π-π interactions with the aromatic ring of the analyte, potentially increasing retention. |
| Peak Symmetry | Good to Excellent | Excellent | The buffered mobile phase in Method B provides more stringent pH control, minimizing secondary interactions with residual silanols on the stationary phase that can cause peak tailing.[6] |
| Selectivity | Good | Potentially different for aromatic impurities | The unique chemistry of the phenyl-hexyl column can offer different elution orders for aromatic impurities compared to a C18 column, which can be advantageous for resolving co-eluting peaks. |
| Robustness | Good | Excellent | A buffered mobile phase is less susceptible to small variations in preparation, leading to more consistent retention times and peak shapes over time and across different instruments. |
| Column Lifetime | Good | Good | Both column types are generally robust, but prolonged use of low pH mobile phases in Method A can lead to stationary phase degradation over time. |
Experimental Workflows and Protocols
To ensure the practical applicability of this guide, detailed experimental workflows and protocols for both methods are provided below.
Experimental Workflow
The general workflow for both HPLC methods is outlined in the following diagram:
Caption: General workflow for HPLC analysis.
Detailed Protocols
Method A: C18 with Acidic Modifier
-
Objective: To achieve good peak shape and retention by suppressing the ionization of the analyte.
-
Instrumentation:
-
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA) or formic acid.[6]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard or sample.
-
Transfer to a 100 mL volumetric flask and dissolve in the mobile phase to create a 100 µg/mL stock solution.
-
Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Method B: Phenyl-Hexyl with Buffered Mobile Phase
-
Objective: To achieve excellent peak shape and alternative selectivity using a buffered mobile phase and a phenyl-hexyl stationary phase.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or DAD.
-
Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Potassium phosphate monobasic.
-
Phosphoric acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 20 mM potassium phosphate buffer pH 3.0 (Solvent A) and acetonitrile (Solvent B). A typical starting gradient is 70:30 (v/v) of Solvent A to Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare the 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid.
-
Accurately weigh approximately 10 mg of this compound reference standard or sample.
-
Transfer to a 100 mL volumetric flask and dissolve in a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Causality Behind Experimental Choices
The selection of each parameter in the above methods is deliberate and grounded in chromatographic theory.
The Role of the Stationary Phase
Caption: Interaction mechanisms of the analyte with different stationary phases.
The choice of a C18 column in Method A is based on its wide applicability and strong hydrophobic retention.[7] For Method B, the phenyl-hexyl phase is chosen for its alternative selectivity, which arises from the potential for π-π interactions between the electron-rich phenyl ring of the stationary phase and the aromatic ring of the analyte. This can be particularly useful for separating structurally similar aromatic compounds.
The Criticality of Mobile Phase pH
For an ionizable compound like this compound, the mobile phase pH is arguably the most influential parameter affecting retention and peak shape.[3][4] The relationship between pH, pKa, and the ionization state of the analyte is illustrated below.
Caption: Effect of mobile phase pH on the ionization state and chromatographic behavior of an acidic analyte.
By maintaining the mobile phase pH at least two units below the pKa of the carboxylic acid group, the analyte remains in its neutral, protonated form.[3] This leads to increased retention on a reversed-phase column and minimizes undesirable interactions with the stationary phase that cause peak tailing.[6] Method A achieves this with a simple acidic modifier, while Method B utilizes a buffer for more precise and stable pH control.
Alternative Analytical Techniques
While RP-HPLC with UV detection is a robust and widely accessible technique for the analysis of this compound, alternative methods may be more suitable for specific applications, such as trace analysis or impurity identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers significantly lower limits of detection and provides structural information, which is invaluable for impurity profiling and metabolite identification.[5][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful analytical tool. Derivatization of the carboxylic acid group may be necessary to improve volatility and chromatographic performance.[5][8]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize smaller particle size columns to achieve faster analysis times and higher resolution compared to conventional HPLC. The methods described in this guide can be readily adapted to a UHPLC platform.[8]
Conclusion and Recommendations
Both Method A and Method B provide viable approaches for the HPLC analysis of this compound.
-
Method A (C18 with Acidic Modifier) is an excellent starting point for method development due to its simplicity and the widespread availability of C18 columns. It is likely to provide satisfactory results for routine quality control applications.
-
Method B (Phenyl-Hexyl with Buffered Mobile Phase) is recommended for situations requiring higher robustness, reproducibility, and potentially different selectivity for challenging impurity profiles. The precise pH control afforded by the buffer makes it a more reliable method for long-term and inter-laboratory use.
Ultimately, the choice between these methods will depend on the specific requirements of the analysis, including the need for high throughput, the complexity of the sample matrix, and the desired level of method robustness. It is always recommended to perform a thorough method validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose.[10][11]
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved from [Link]
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2021). PubMed. Retrieved from [Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017, July 1). LCGC International. Retrieved from [Link]
-
Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. (2012). ResearchGate. Retrieved from [Link]
- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
-
HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2007). ResearchGate. Retrieved from [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]
-
4-Fluoro-3-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid. (2010). ResearchGate. Retrieved from [Link]
-
Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. (2002). PubMed. Retrieved from [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved from [Link]
- HPLC Method Development and Validation Process of Drug Analysis and Applications. (n.d.). ijarsct.
Sources
- 1. Buy this compound | 1341974-27-3 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. ijarsct.co.in [ijarsct.co.in]
A Comparative Analysis for Drug Discovery: 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid vs. 4-fluoro-3-methylbenzoic acid
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Benzoic acid derivatives, in particular, represent a privileged scaffold, offering a versatile platform for the introduction of diverse functionalities to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of two such analogs: 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid and the more conventional 4-fluoro-3-methylbenzoic acid . This analysis is intended for researchers, scientists, and drug development professionals to inform rational design and synthesis strategies.
At a Glance: Structural and Physicochemical Distinctions
The core difference between these two molecules lies in the nature of the substituent at the 3-position of the 4-fluorobenzoic acid core. 4-fluoro-3-methylbenzoic acid possesses a simple methyl group, while this compound features a more complex (2-methoxyethoxy)methyl ether, commonly known as a MEM ether, at the benzylic position. This seemingly subtle modification has profound implications for the molecule's physicochemical properties, reactivity, and, consequently, its potential biological activity.
Below is a summary of their key properties:
| Property | This compound | 4-fluoro-3-methylbenzoic acid |
| CAS Number | 1341974-27-3[1] | 403-15-6[2] |
| Molecular Formula | C₁₁H₁₃FO₄[1] | C₈H₇FO₂[2] |
| Molecular Weight | 228.22 g/mol [1] | 154.14 g/mol [2] |
| Appearance | Not specified (likely an oil or low-melting solid) | White powder[2] |
| Melting Point | Not available | 164-168 °C[2] |
| Predicted Solubility | Increased polarity and hydrogen bond acceptors suggest enhanced aqueous solubility compared to its counterpart. | Lower polarity suggests better solubility in non-polar organic solvents. |
| Predicted Lipophilicity (XLogP3) | Lower (more hydrophilic) | Higher (more lipophilic) |
The introduction of the (2-methoxyethoxy)methyl group significantly increases the molecular weight and introduces additional oxygen atoms, which can act as hydrogen bond acceptors. This is expected to increase the polarity and aqueous solubility of the molecule, while decreasing its lipophilicity compared to the simple methyl-substituted analog. These are critical parameters that influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Reactivity: A Tale of Two Side Chains
The synthetic accessibility and subsequent reactivity of these building blocks are crucial considerations for their practical application in a drug discovery program.
Synthesis of 4-fluoro-3-methylbenzoic acid
The synthesis of 4-fluoro-3-methylbenzoic acid is well-established and can be achieved through various routes. A common approach involves the oxidation of 3-fluoro-4-methyltoluene. Another documented method is the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis.[3]
Experimental Protocol: Synthesis of 4-fluoro-3-methylbenzoic acid via Grignard Reaction
This protocol outlines a laboratory-scale synthesis starting from 2-fluoro-4-bromotoluene.
Step 1: Grignard Reagent Formation
-
To a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-fluoro-4-bromotoluene in anhydrous diethyl ether to the magnesium turnings.
-
Maintain a gentle reflux until the magnesium is consumed.
Step 2: Carboxylation
-
Cool the Grignard reagent in an ice-salt bath.
-
Bubble dry carbon dioxide gas through the solution with vigorous stirring.
-
Continue the addition of CO₂ until the exothermic reaction ceases.
Step 3: Work-up and Isolation
-
Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the benzoic acid derivative.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-fluoro-3-methylbenzoic acid.
Synthesis of this compound
The synthesis of this compound is more complex, involving the introduction of the (2-methoxyethoxy)methyl side chain. A plausible synthetic strategy would involve the benzylic bromination of 4-fluoro-3-methylbenzoic acid or its ester, followed by nucleophilic substitution with 2-methoxyethanol.
Proposed Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Comparative Reactivity
The methyl group of 4-fluoro-3-methylbenzoic acid is amenable to functionalization through benzylic bromination, providing a handle for further synthetic elaboration.[2] The carboxylic acid and the aromatic ring can also undergo standard transformations.
The (2-methoxyethoxy)methyl group in this compound is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, which could be a consideration in multi-step syntheses. The ether linkages provide potential coordination sites for metal catalysts, which could influence the outcome of certain reactions.
Potential Applications and Biological Activity: The Impact of the Side Chain
Both molecules are valuable building blocks for the synthesis of active pharmaceutical ingredients (APIs).[2] The choice between them will depend on the specific therapeutic target and the desired properties of the final compound.
4-fluoro-3-methylbenzoic acid
This building block is utilized in the synthesis of a variety of biologically active compounds. For instance, an imidazopyridine analog based on 4-fluoro-3-methylbenzoic acid has demonstrated potent anticoccidial activity.[2] The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can occupy hydrophobic pockets in target proteins.[4] Its derivatives have been investigated for applications as anti-inflammatory and antimicrobial agents.[5]
This compound
While specific biological data for this compound is scarce in the public domain, we can infer its potential based on the properties of the (2-methoxyethoxy)methyl group. This moiety is often incorporated into molecules to improve their pharmacokinetic properties. The ether linkages can increase water solubility and provide additional points for hydrogen bonding, potentially enhancing interactions with biological targets. The increased polarity may also reduce off-target effects by limiting non-specific hydrophobic interactions. The supplier of this compound notes that related structures have shown potential as anticoccidial agents.[1]
The presence of the flexible ether chain can also allow for conformational adjustments within a binding pocket, potentially leading to improved potency or selectivity.
Conclusion and Future Outlook
The choice between this compound and 4-fluoro-3-methylbenzoic acid is a strategic one, driven by the specific goals of a drug discovery project.
-
4-fluoro-3-methylbenzoic acid is a well-characterized, readily available building block suitable for initial lead generation and structure-activity relationship (SAR) studies where lipophilicity is desired. Its straightforward reactivity allows for rapid diversification.
-
This compound represents a more advanced or "next-generation" building block. Its utility shines in lead optimization, where fine-tuning of ADME properties is critical. The introduction of the (2-methoxyethoxy)methyl group is a rational approach to enhance solubility, modulate lipophilicity, and potentially improve the overall drug-like properties of a lead candidate.
Further experimental investigation into the biological activities of derivatives of this compound is warranted to fully elucidate its potential in various therapeutic areas. As the demand for drug candidates with optimized pharmacokinetic profiles continues to grow, we anticipate that building blocks like this compound will play an increasingly important role in the design of new and effective medicines.
References
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
Dana Bioscience. (n.d.). This compound 1g. Retrieved from [Link]
-
Nelson, B. K., Vorhees, C. V., Scott, W. J., Jr, & Hastings, L. (1989). Effects of 2-methoxyethanol on fetal development, postnatal behavior, and embryonic intracellular pH of rats. Neurotoxicology and Teratology, 11(3), 273–284. Retrieved from [Link]
-
Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of organic chemistry, 73(22), 9290–9293. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Le, T. N., & May, M. (2023). Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine. Molecules (Basel, Switzerland), 28(23), 7780. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Retrieved from [Link]
-
Spetea, M., Eans, S. O., Ganno, M. L., Schläfer, M., Ke, Z., Schmidhammer, H., & McLaughlin, J. P. (2020). N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Receptor Agonists. Scientific reports, 10(1), 5522. Retrieved from [Link]
-
PubChem. (n.d.). 2-((2-Methoxyethoxy)methyl)oxirane. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-((2-methoxyethoxy)methyl)oxirane (C6H12O3). Retrieved from [Link]
Sources
A Researcher's Guide to the Acidity of Substituted Benzoic Acid Isomers
This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-substituted benzoic acid isomers. Moving beyond simple trends, we will explore the underlying electronic and steric principles that govern these differences, supported by quantitative experimental data and a detailed protocol for pKa determination.
Foundational Principles: Understanding Acidity in Aromatic Systems
The acidity of a substituted benzoic acid is a measure of its ability to donate a proton (H⁺) from its carboxylic acid (-COOH) group. This is quantified by the pKa value; a lower pKa signifies a stronger acid.[1][2] The dissociation equilibrium in water is central to this concept:
C₆H₄(X)COOH + H₂O ⇌ C₆H₄(X)COO⁻ + H₃O⁺
The stability of the resulting carboxylate anion (the conjugate base) is the primary determinant of the acid's strength. Any factor that stabilizes this negative charge will shift the equilibrium to the right, resulting in a stronger acid (lower pKa). In substituted benzoic acids, these factors are primarily the electronic effects of the substituent (X) and its position on the benzene ring.
Electronic Effects: A Tale of Two Influences
The influence of a substituent is transmitted through the molecule via two main electronic mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is based on the electronegativity of the atoms.
-
Electron-Withdrawing Groups (EWGs): Electronegative groups (like -NO₂, -Cl, -F) pull electron density away from the ring and the carboxylate group. This delocalizes and stabilizes the negative charge of the conjugate base, increasing acidity.[3][4]
-
Electron-Donating Groups (EDGs): Groups like alkyls (-CH₃) push electron density towards the ring, which slightly destabilizes the negative charge of the conjugate base, decreasing acidity.[2][5]
-
-
Resonance Effect (R): This effect involves the delocalization of π-electrons across the benzene ring and the substituent. It is highly dependent on the substituent's position (ortho or para).
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) can withdraw electron density from the ring through resonance, further stabilizing the carboxylate anion. This effect is most pronounced when the substituent is in the ortho or para position.[6]
-
Electron-Donating Groups (EDGs): Substituents with lone pairs, like hydroxyl (-OH) and methoxy (-OCH₃), can donate electron density to the ring via resonance. This destabilizes the carboxylate anion by increasing electron density near the negative charge, thus decreasing acidity. This effect is also most significant at the ortho and para positions.
-
The net effect of a substituent is a combination of these two factors. For instance, halogens are inductively withdrawing but have a weak resonance-donating effect. For a group like methoxy (-OCH₃), the resonance-donating effect often outweighs its inductive-withdrawing effect, particularly at the para position.[4]
A Thermodynamic Perspective
The acid dissociation constant (Ka) is directly related to the standard Gibbs free energy change (ΔG°) of the dissociation reaction.[7][8] This relationship underscores the thermodynamic basis of acidity.
ΔG° = -RT ln(Ka) = 2.303 RT pKa
A more negative ΔG° corresponds to a larger Ka and a smaller pKa, indicating a more spontaneous dissociation and a stronger acid. The overall ΔG° of dissociation in a solvent is influenced by the bond dissociation energy in the gas phase and the solvation energies of the species involved.
Caption: Thermodynamic cycle for acid dissociation.
Isomeric Comparison: The Critical Role of Position
The acidity of a substituted benzoic acid is profoundly influenced by the position of the substituent relative to the carboxyl group.
-
Meta-Substituents: At the meta position, the substituent cannot participate in resonance directly with the carboxylate group. Therefore, its influence is primarily due to the inductive effect.[9] This makes meta-isomers a good baseline for observing inductive effects in isolation.
-
Para-Substituents: At the para position, both inductive and resonance effects are at play. For an electron-withdrawing group like -NO₂, both effects work in concert to stabilize the conjugate base, leading to a significant increase in acidity.[6][10] For a group like -OH, the electron-donating resonance effect counteracts the electron-withdrawing inductive effect, typically leading to a decrease in acidity compared to benzoic acid.[11]
-
The Ortho Effect: A unique phenomenon occurs when a substituent is in the ortho position. Almost all ortho-substituents, whether electron-donating or electron-withdrawing, increase the acidity of benzoic acid, often more so than their para-isomers.[12][13][14] This "ortho effect" is attributed to a combination of electronic and steric factors.[13][15] Steric hindrance between the ortho-substituent and the carboxyl group forces the -COOH group to twist out of the plane of the benzene ring.[16][17] This twisting inhibits resonance between the carboxyl group and the phenyl ring, which primarily stabilizes the acid form. Consequently, the carboxylate anion is relatively more stabilized upon deprotonation, leading to increased acidity.[16] For certain groups like -OH, direct intramolecular hydrogen bonding can further stabilize the conjugate base, dramatically increasing acidity.[18]
Caption: The ortho effect disrupts ring-carboxyl resonance.
Quantitative Data Summary
The following table summarizes the experimental pKa values for several series of substituted benzoic acid isomers, illustrating the principles discussed above. Benzoic acid is included as the reference standard.
| Substituent | pKa of ortho-isomer | pKa of meta-isomer | pKa of para-isomer |
| -H (Benzoic Acid) | 4.20[16][19] | 4.20[16][19] | 4.20[16][19] |
| -NO₂ | 2.17[16][19] | 3.45[16][20] | 3.44[16][19] |
| -Cl | 2.89[21][22] | 3.81[23] | 3.98 |
| -CH₃ | 3.91[2][24] | 4.27 | 4.37 |
| -OH | 2.98 | 4.08 | 4.54[11][25] |
| -NH₂ | 4.98 | 4.79 | 4.85[26] |
Note: pKa values can vary slightly depending on the experimental conditions (temperature, solvent). The values presented are representative literature values.
Analysis of Trends:
-
Nitrobenzoic Acids: The strongly electron-withdrawing nitro group increases acidity at all positions. The ortho-isomer is the most acidic due to the ortho effect.[6][16] The para and meta isomers have similar acidities, with the para being slightly stronger due to the additional resonance withdrawal.[6][19]
-
Chlorobenzoic Acids: Chlorine's strong inductive effect increases acidity. The effect is distance-dependent, being strongest at the ortho position and weakest at the para position, following the trend ortho > meta > para.[3]
-
Methylbenzoic Acids (Toluic Acids): The electron-donating methyl group decreases acidity relative to benzoic acid. However, the ortho-isomer is unexpectedly more acidic than benzoic acid, a classic example of the ortho effect overcoming the group's donating nature.[2][24]
-
Hydroxybenzoic Acids: The ortho-isomer is significantly more acidic due to both the ortho effect and intramolecular hydrogen bonding stabilizing the conjugate base.[18] The para-isomer is less acidic than benzoic acid because the strong resonance-donating effect of the -OH group outweighs its inductive-withdrawing effect.[11]
-
Aminobenzoic Acids: The amino group is electron-donating. Unlike most other groups, the ortho-isomer is the least acidic, an exception to the general ortho effect rule, possibly due to strong intramolecular hydrogen bonding in the non-ionized form.[3] The pKa values for aminobenzoic acids can be complex due to the presence of both an acidic and a basic group.[26][27][28]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of an acidic compound.[29][30] The method involves monitoring the pH of a solution of the acid as a standardized strong base is added incrementally.
Rationale and Self-Validation
This protocol is designed to be self-validating. By calibrating the pH meter with standard buffers, we ensure the accuracy of the primary measurement. The use of a standardized titrant ensures the molar quantity of added base is known precisely. Plotting the titration curve and its derivatives allows for an unambiguous determination of the equivalence point, from which the half-equivalence point is derived. At the half-equivalence point, the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.[9] This provides a direct experimental measurement of the pKa.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Analyte Solution: Prepare a ~0.01 M solution of the substituted benzoic acid in deionized, carbonate-free water. If solubility is an issue, a co-solvent like ethanol may be used, but it's crucial to report the solvent system as it affects pKa values.
-
Titrant: Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH). Standardization is typically performed against a primary standard like potassium hydrogen phthalate (KHP).
-
-
Instrument Calibration:
-
Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.
-
-
Titration Procedure:
-
Place a known volume (e.g., 25.00 mL) of the analyte solution into a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stir plate.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Record the initial pH.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.[31][32]
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue adding titrant well past the equivalence point (the region of most rapid pH change).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (V_eq), which is the inflection point of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V). The peak of the first derivative plot corresponds to V_eq.
-
Calculate the half-equivalence point volume (V_½eq = V_eq / 2).
-
Find the pH on the original titration curve that corresponds to the V_½eq. This pH value is the experimental pKa of the acid.[9]
-
Caption: Workflow for pKa determination via potentiometric titration.
References
- Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids...
-
López-López, J. A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1629. [Link]
- BenchChem. (n.d.). A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity.
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]
-
Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?[Link]
- BenchChem. (2025, December). Acidity of Nitrobenzoic Acid Isomers: A Comparative Analysis.
- CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
-
PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link]
-
Wikipedia. (n.d.). 2-Chlorobenzoic acid. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Evergreensino Chemical Co., Ltd. (2025, May 15). What is the pKa value of 2 - Methylbenzoic Acid?[Link]
-
Brockman, F. G., & Kilpatrick, M. (1934). The Thermodynamic Dissociation Constant of Benzoic Acid from Conductance Measurements. Journal of the American Chemical Society, 56(7), 1483–1487. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Wikipedia. (n.d.). Ortho effect. [Link]
-
Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?[Link]
- University of Toronto. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation.
-
PubChem. (n.d.). 2-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Khan Academy via YouTube. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
International Journal of Trend in Scientific Research and Development. (2023). Thermodynamic Based Aqueous Solvation And Dissociation Of Benzoic Acid. [Link]
-
Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025, August 6). THERMODYNAMIC BASED AQUEOUS SOLVATION AND DISSOCIATION OF BENZOIC ACID. [Link]
-
SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
- Royal Society of Chemistry. (n.d.). PCCP.
-
PubChem. (n.d.). 3-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 4-Methylbenzoic acid (HMDB0029635). [Link]
-
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. [Link]
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
BYJU'S. (n.d.). Ortho Effect. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?[Link]
-
Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Benzoic Acids. [Link]
-
Chemistry Stack Exchange. (2018). Why is ortho-hydroxybenzoic acid more acidic than its para-isomer?[Link]
- Merck Index. (n.d.). p-Aminobenzoic Acid.
- Cambridge University Press. (n.d.). The Hammett cp relationship.
-
Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-23. [Link]
-
Khouri, S. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6, 429-436. [Link]
-
Wikipedia. (n.d.). 4-Chlorobenzoic acid. [Link]
-
mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid. [Link]
-
Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?[Link]
- University of Canterbury. (n.d.). The thermodynamic dissociation constant of benzoic acid in water and the solubility of benzoic acid in methanol-water mixtures.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
Sources
- 1. library.gwu.edu [library.gwu.edu]
- 2. What is the pKa value of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 3. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. web.viu.ca [web.viu.ca]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ortho effect - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. Khan Academy [khanacademy.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 22. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 25. mVOC 4.0 [bioinformatics.charite.de]
- 26. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 27. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 29. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 30. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 31. dergipark.org.tr [dergipark.org.tr]
- 32. creative-bioarray.com [creative-bioarray.com]
A Researcher's Guide to the Lipophilicity of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
In the landscape of modern drug discovery, a molecule's physicochemical properties are paramount to its success as a therapeutic agent. Among these, lipophilicity stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides a comprehensive analysis of the lipophilicity of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid , a versatile fluorinated benzoic acid derivative used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[4] Through a combination of computational predictions and comparative analysis with relevant compounds, we will elucidate its position within the optimal physicochemical space for drug candidates.
The Central Role of Lipophilicity in Drug Development
Lipophilicity, the affinity of a molecule for a lipid-rich environment, governs its ability to traverse cellular membranes, bind to target proteins, and navigate the body's complex biological systems.[2][5] It is a key factor influencing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] A compound that is too hydrophilic may struggle to cross the lipid bilayers of the gut wall, while an overly lipophilic molecule might become sequestered in fatty tissues, leading to poor distribution and potential toxicity.[6] Therefore, achieving a delicate balance of lipophilicity is a cornerstone of rational drug design.
The most common measure of lipophilicity is the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds such as our target molecule, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is a more relevant descriptor.[7][8]
Comparative Analysis of Lipophilicity
In the absence of experimentally determined lipophilicity data for this compound, we have employed a well-regarded computational model, Molinspiration, to predict its cLogP value.[9][10] This allows for a direct comparison with structurally related and pharmaceutically relevant compounds.
| Compound | Structure | cLogP (Molinspiration) | Experimental LogP |
| This compound | O=C(O)c1cc(COCCOCC)c(F)cc1 | 1.69 | Not Available |
| Benzoic Acid | c1ccccc1C(=O)O | 1.80 | 1.87[11] |
| 4-Fluorobenzoic Acid | O=C(O)c1ccc(F)cc1 | 2.01 | ~2.1 |
| Toluene | Cc1ccccc1 | 2.69 | 2.73[12] |
| Ibuprofen | CC(C)Cc1ccc(C(C)C(=O)O)cc1 | 3.79 | ~3.97 |
Data Analysis and Insights:
The calculated LogP of 1.69 for This compound places it in a favorable region for drug-like molecules. The introduction of the (2-methoxyethoxy)methyl group at the 3-position significantly decreases its lipophilicity compared to the parent benzoic acid (cLogP 1.80) and 4-fluorobenzoic acid (cLogP 2.01). This is attributed to the presence of two ether oxygen atoms, which are capable of acting as hydrogen bond acceptors, thereby increasing the molecule's polarity and aqueous solubility.
The fluorine atom at the 4-position, while generally increasing lipophilicity, has a less pronounced effect than the ethereal side chain. This strategic combination of a lipophilic fluoro-aromatic core with a more hydrophilic side chain is a common strategy in medicinal chemistry to fine-tune the overall physicochemical properties of a lead compound. When compared to a highly lipophilic drug like Ibuprofen (cLogP 3.79), our target molecule is considerably more polar.
Experimental Determination of Lipophilicity
While computational models provide valuable initial estimates, experimental determination of LogP or LogD remains the gold standard.[8][9] The two most widely accepted methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (OECD Guideline 107)
This traditional method directly measures the partitioning of a compound between n-octanol and water (or a suitable buffer).[9][13]
Experimental Protocol:
-
Preparation of Phases: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: A small, accurately weighed amount of the test compound is dissolved in the aqueous phase.
-
Equilibration: The two phases are combined in a vessel and agitated (e.g., on a mechanical shaker) for a sufficient period to reach equilibrium (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for the shake-flask LogD determination method.
RP-HPLC Method (OECD Guideline 117)
This indirect method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. It is generally faster and requires less material than the shake-flask method.[9][11]
Experimental Protocol:
-
Calibration: A series of reference compounds with known LogP values are injected onto an RP-HPLC column (e.g., C18).
-
Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) is used.
-
Retention Time Measurement: The retention times of the reference compounds are recorded.
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values of the standards.
-
Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Determination: The LogP of the test compound is determined by interpolating its retention factor onto the calibration curve.
Implications for Drug Discovery
The lipophilicity of a compound is intricately linked to its ADME properties. The predicted LogP of 1.69 for This compound suggests a favorable balance that could translate to good oral absorption and distribution without excessive accumulation in fatty tissues.
Caption: The influence of lipophilicity on ADME properties.
-
Absorption: Compounds with a LogP in the range of 1-3 often exhibit good oral absorption, as they can effectively partition into the lipid membranes of the gastrointestinal tract.
-
Distribution: The moderate lipophilicity of our target compound suggests it is less likely to be sequestered in adipose tissue, potentially leading to more uniform distribution to target organs.
-
Metabolism: While highly lipophilic compounds are more readily metabolized by cytochrome P450 enzymes, the polarity introduced by the ether linkages may modulate the metabolic profile of this molecule.[6]
-
Excretion: More polar compounds are generally excreted more efficiently through the kidneys.
Conclusion
This compound possesses a calculated lipophilicity (cLogP = 1.69) that positions it as an attractive building block for the synthesis of drug candidates with potentially favorable ADME properties. Its structure exemplifies a strategic design approach, balancing a hydrophobic core with a polar side chain to achieve an optimal physicochemical profile. While computational predictions are a valuable starting point, experimental verification of its LogD at physiological pH is highly recommended to confirm these promising characteristics and guide its further development in medicinal chemistry programs.
References
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration Cheminformatics. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
- Gombar, V. K., & Leo, A. (1999). Lipophilicity and ADME. In Pharmacokinetic Optimization in Drug Research (pp. 317-346). Wiley-VCH.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
-
PubMed. (2000). 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics. [Link]
-
ResearchGate. (2015). LogP / LogD shake-flask method v1. [Link]
-
PubChem. (n.d.). Toluene. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Is there enough focus on lipophilicity in drug discovery?. [Link]
-
ResearchGate. (2017). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. [Link]
-
MDPI. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]
-
PubChem. (n.d.). Benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2019). Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study. [Link]
-
ResearchGate. (2021). AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. [Link]
-
SwissADME. (n.d.). SwissADME. Swiss Institute of Bioinformatics. Retrieved from [Link]
-
MDPI. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]
-
PubMed. (2005). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2008). 4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ChemExper [chemexper.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. SwissADME [swissadme.ch]
- 6. researchgate.net [researchgate.net]
- 7. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 8. Molinspiration Cheminformatics [molinspiration.com]
- 9. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 10. scispace.com [scispace.com]
- 11. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemaxon.com [chemaxon.com]
In silico modeling of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid derivatives
A Comparative Guide to the In Silico Modeling of Novel 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic Acid Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors
Abstract
This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of novel this compound derivatives as potential selective inhibitors of Cyclooxygenase-2 (COX-2). Recognizing the challenges in prioritizing novel chemical matter, we present a multi-faceted computational workflow designed to predict binding affinity, assess complex stability, and rationalize structure-activity relationships. This document moves beyond a simple recitation of methods, offering a comparative analysis of critical techniques—from molecular docking and molecular dynamics to MM/GBSA free energy calculations and QSAR modeling. Each section is structured to provide not only step-by-step protocols but also the strategic rationale behind methodological choices, empowering researchers to design and execute robust computational studies. By integrating hypothetical performance data and direct comparisons with known COX-2 inhibitors, this guide serves as a practical, field-proven manual for drug development professionals aiming to accelerate the discovery of safer, more effective anti-inflammatory agents.
Introduction to the Therapeutic Challenge
The Therapeutic Relevance of Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes are central players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric protection and platelet aggregation, and COX-2, which is inducible and significantly upregulated at sites of inflammation. The development of non-steroidal anti-inflammatory drugs (NSAIDs) revolutionized pain and inflammation management. However, traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, leading to a high incidence of gastrointestinal side effects. This mechanistic understanding spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory effects while sparing the protective functions of COX-1.
The Emergence of the Fluorobenzoic Acid Scaffold
Benzoic acid derivatives have been explored as scaffolds for a variety of therapeutic targets, including the COX enzymes.[1][2] The specific scaffold, this compound, presents a unique combination of a flexible ether-containing side chain and a fluorinated aromatic ring. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, while the methoxyethoxy side chain offers conformational flexibility to explore different sub-pockets within an enzyme's active site. These features make this scaffold a compelling starting point for designing novel COX-2 selective inhibitors.
Objectives of this In Silico Modeling Guide
The primary objective of this guide is to provide a rigorous, comparative, and practical workflow for the computational evaluation of derivatives based on the this compound scaffold. We will:
-
Detail a multi-step in silico process from initial binding pose prediction to advanced stability and affinity estimations.
-
Objectively compare the performance and output of different computational tools and protocols.
-
Provide self-validating, step-by-step methodologies for key computational experiments.
-
Use hypothetical, yet realistic, experimental data to demonstrate how to correlate computational predictions with tangible biological activity.
Foundational In Silico Strategy: A Multi-Pillar Approach
A robust in silico drug discovery cascade is not a linear path but an integrated workflow where each step informs the next. Our strategy relies on a sequence of increasingly complex and computationally intensive methods to filter and prioritize candidate molecules efficiently.
Workflow Overview
The workflow begins with high-throughput virtual screening via molecular docking to identify initial hits. Promising candidates are then subjected to more rigorous molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex. Finally, binding free energy calculations and QSAR models are employed for quantitative ranking and to build predictive models for future compound design.
Caption: Integrated in silico workflow for inhibitor design.
Target Preparation and Validation
The foundation of any structure-based design project is a high-quality, biologically relevant protein structure. For this guide, we will use the crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 5KIR).
Protocol: Protein Preparation using Schrödinger's Protein Preparation Wizard
-
Import Structure: Load the PDB structure (5KIR) into Maestro.
-
Preprocessing: Automatically correct structural issues. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops using Prime. Causality: This step is critical to ensure the protein has a chemically correct and complete structure, which is essential for accurate force field assignment and interaction calculations.
-
Het State Generation: Generate possible ionization and tautomeric states for the ligand and cofactors at a defined pH (e.g., 7.0 ± 2.0) using Epik.
-
Optimization: Perform a restrained minimization of the protein structure (e.g., using the OPLS4 force field). This relieves steric clashes and optimizes the hydrogen-bonding network. Causality: Minimization ensures that the starting structure is at a local energy minimum, preventing instability during subsequent simulations.
Comparative Analysis of Molecular Docking Protocols
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3] The choice of docking program can significantly impact the results, as they use different search algorithms and scoring functions.[4] Here, we compare Glide, a commercial software known for high accuracy, with AutoDock Vina, a widely used open-source tool.[5][6]
Rationale for Docking Software Selection
-
Glide (Schrödinger): Employs a hierarchical search algorithm and a well-validated empirical scoring function (GlideScore). It is generally considered one of the most accurate tools for pose prediction.[6][7]
-
AutoDock Vina: Uses a machine-learning-based scoring function and a Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm for local optimization. It is known for its speed and ease of use, making it suitable for large-scale virtual screening.
Step-by-Step Protocol: Ligand Preparation
-
2D Sketching: Draw the this compound scaffold and its derivatives using a chemical sketcher.
-
3D Conversion: Convert the 2D structures to 3D.
-
Ionization States: Generate possible ionization states at physiological pH (7.4) using a tool like LigPrep (Schrödinger) or Open Babel. Causality: The protonation state of a ligand dramatically affects its electrostatic interactions with the protein, so modeling the correct state is crucial for accurate docking.
-
Energy Minimization: Minimize the 3D structure of each ligand to obtain a low-energy conformation.
Step-by-Step Protocol: Docking with Glide
-
Receptor Grid Generation: Define the active site by creating a bounding box centered on the co-crystallized ligand in the prepared protein structure (5KIR). This grid pre-computes the van der Waals and electrostatic potentials for the active site, speeding up the docking calculation.
-
Ligand Docking: Launch the docking job, selecting the prepared ligands and the generated receptor grid. Use Standard Precision (SP) or Extra Precision (XP) mode. Causality: XP mode is more computationally intensive but performs a more exhaustive search, generally leading to more accurate binding poses for top candidates.
-
Post-Docking Analysis: Visualize the top-ranked poses. Analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with active site residues like Arg513, Val523, and Ser530.
Performance Comparison (Hypothetical Data)
To illustrate the output, we present hypothetical docking results for a lead compound (Derivative A) and a known COX-2 inhibitor, Celecoxib.
| Compound | Docking Program | Docking Score (kcal/mol) | Key Interactions Observed |
| Derivative A | Glide (XP) | -10.5 | H-bond with Arg513; Hydrophobic packing with Val523 |
| Derivative A | AutoDock Vina | -9.2 | H-bond with Arg513; Pi-sulfur with Met522 |
| Celecoxib | Glide (XP) | -11.2 | H-bond with Arg513; Sulfonamide interaction with His90 |
| Celecoxib | AutoDock Vina | -9.8 | H-bond with Arg513; Hydrophobic packing |
Table 1: Comparative Docking Performance. This table demonstrates that while both programs predict favorable binding, the specific scores and secondary interactions can differ. Glide's XP score often provides a better correlation with experimental affinity.
Assessing Binding Stability: Molecular Dynamics Simulations
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time in a simulated physiological environment.[8][9] A stable complex is characterized by minimal deviation of the ligand from its initial binding pose.
The Imperative of Dynamic Validation
A high docking score does not guarantee a stable interaction. MD simulations are essential to validate docking poses, revealing whether the predicted interactions are maintained over time or if the ligand is unstable and likely to dissociate.[10]
Step-by-Step Protocol: System Setup for MD Simulation (using AMBER)
-
System Preparation: Take the best-ranked docked pose of the protein-ligand complex.
-
Force Field Assignment: Use a standard protein force field (e.g., ff14SB) for the protein and a general AMBER force field (GAFF) for the ligand.[11] Assign AM1-BCC charges to the ligand.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).[11] Causality: Explicitly solvating the system is crucial for accurately modeling the behavior of a biological system, as water plays a key role in mediating interactions.
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
Minimization & Equilibration:
-
Perform a series of minimizations, first on the water and ions, then on the protein side chains, and finally on the entire system.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system's density under constant pressure (NPT ensemble). Causality: This multi-stage equilibration ensures the system is thermally and structurally stable before the production simulation begins, preventing artifacts.
-
-
Production Run: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).
Analysis of Trajectories
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable system will show the RMSD reaching a plateau.[12]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.[12]
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.
Caption: Decision workflow for MD trajectory analysis.
Quantitative Prediction: Binding Free Energy Calculations
To quantitatively rank compounds, we can estimate the binding free energy (ΔG_bind). The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique that offers a balance between accuracy and computational cost.[13][14]
From Stability to Affinity: The MM/GBSA Approach
MM/GBSA calculates the binding free energy by combining molecular mechanics energies with continuum solvation models.[15] The calculation is typically performed on snapshots extracted from the stable portion of an MD trajectory.[16]
The binding free energy is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
-
ΔE_MM: Change in gas-phase molecular mechanics energy.
-
ΔG_solv: Change in solvation free energy.
-
-TΔS: Change in conformational entropy (often omitted for relative rankings due to high computational cost and potential for noise).
Step-by-Step Protocol: MM/GBSA Calculation
-
Trajectory Extraction: From the equilibrated portion of the 100 ns MD trajectory, extract snapshots at regular intervals (e.g., every 100 ps).
-
Energy Calculation: For each snapshot, calculate the free energy components (for the complex, receptor, and ligand individually) using the MM/PBSA.py script in AMBER or similar tools.[16]
-
Averaging: Average the calculated ΔG_bind values across all snapshots to get the final estimate.
Correlation with Experimental Data (Hypothetical Data)
The ultimate validation of an in silico model is its ability to predict experimental results. Below is a table comparing our hypothetical computational data with hypothetical experimental IC50 values.
| Compound | Glide Score (kcal/mol) | ΔG_bind (MM/GBSA, kcal/mol) | Predicted pIC50 (from QSAR) | Experimental IC50 (nM) |
| Derivative A | -10.5 | -45.7 | 7.8 | 15 |
| Derivative B | -9.8 | -41.2 | 7.3 | 50 |
| Derivative C | -8.5 | -35.1 | 6.8 | 150 |
| Celecoxib | -11.2 | -50.1 | 8.2 | 8 |
Table 2: Correlation of In Silico Predictions with Experimental Data. This data illustrates a strong correlation where a more negative Glide score and a lower MM/GBSA binding energy correspond to a lower (more potent) experimental IC50 value.
Alternative & Complementary Approaches: QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to find a mathematical correlation between the chemical features of a set of compounds and their biological activity.[17][18]
Rationale for QSAR
Once a dataset with structures and corresponding biological activities (e.g., IC50 values) is available for a series of congeners, a QSAR model can be built.[19] This model can then be used to:
-
Predict the activity of newly designed compounds before synthesis.[20]
-
Provide insights into which molecular properties (descriptors) are most important for activity.
Building a Predictive 2D-QSAR Model (Brief Protocol)
-
Data Curation: Compile a dataset of at least 20-30 analogues with their experimental IC50 values. Convert IC50 to pIC50 (-log(IC50)).
-
Descriptor Calculation: For each molecule, calculate a wide range of 2D molecular descriptors (e.g., molecular weight, logP, polar surface area, topological indices).[18]
-
Model Building: Split the data into a training set (~80%) and a test set (~20%). Use a statistical method, such as Partial Least Squares (PLS) or Random Forest, to build a regression model correlating the descriptors (independent variables) with pIC50 (dependent variable).[20]
-
Model Validation: Evaluate the model's predictive power using the test set. A robust model will have a high R² value (e.g., > 0.7) for the test set.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the evaluation of novel this compound derivatives as potential COX-2 inhibitors. By systematically applying a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can effectively prioritize compounds, rationalize structure-activity relationships, and guide the design of more potent and selective molecules. The comparative analysis of different computational tools underscores the importance of methodological choice, while the emphasis on correlating computational data with experimental results ensures the practical applicability of the models. Future work should focus on expanding the QSAR dataset as more compounds are synthesized and tested, refining the predictive models, and employing more advanced techniques like free energy perturbation (FEP) for even more accurate affinity predictions of lead candidates.
References
- Vertex AI Search. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
- PubMed Central. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
- STM Journals. (2022, August 19). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia.
- PubMed. (2023, May 5). QSAR modeling approaches to identify a novel ACE2 inhibitor that selectively bind with the C and N terminals of the ectodomain.
- PubMed Central. (2015, April 3). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.
- Taylor & Francis Online. (n.d.). Full article: QSAR modeling approaches to identify a novel ACE2 inhibitor that selectively bind with the C and N terminals of the ectodomain.
- PubMed. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- Bioinformation. (n.d.). Basics, types and applications of molecular docking: A review.
- ACS Publications. (n.d.). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
- Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
- MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes.
- YouTube. (2025, March 7). Quick Comparison of Molecular Docking Programs.
- PubMed. (n.d.). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis.
- ACS Publications. (n.d.). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations.
- Frontiers. (2025, February 11). Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes.
- ResearchGate. (2025, August 5). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance | Request PDF.
- Frontiers. (2024, February 5). Elucidation of protein–ligand interactions by multiple trajectory analysis methods.
- ResearchGate. (2025, August 8). Protocol for MM/PBSA Molecular Dynamics Simulations of Proteins.
- International Journal of Multidisciplinary Research and Development. (n.d.). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid.
- PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
- ResearchGate. (n.d.). Molecular Dynamics Simulation Analysis of Protein-Ligand Complex....
- PubMed Central. (2025, November 17). QSAR-guided discovery of novel KRAS inhibitors for lung cancer therapy.
- Semantic Scholar. (n.d.). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.
- PubMed. (2009, June). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy.
- MDPI. (n.d.). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.
- Dana Bioscience. (n.d.). This compound 1g.
- PubChem. (n.d.). 4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid.
Sources
- 1. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. Comparison of several molecular docking programs: pose prediction and virtual screening accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidation of protein–ligand interactions by multiple trajectory analysis methods - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03492E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peng-lab.org [peng-lab.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. QSAR modeling approaches to identify a novel ACE2 inhibitor that selectively bind with the C and N terminals of the ectodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. QSAR-guided discovery of novel KRAS inhibitors for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid, a substituted benzoic acid derivative, represents a class of compounds frequently encountered. Ensuring the safety of laboratory personnel through the correct use of Personal Protective Equipment (PPE) and adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of scientific integrity and responsible research. This guide provides a detailed, experience-driven framework for the safe handling and disposal of this compound.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known hazards of structurally similar fluorinated and substituted benzoic acids provide a strong basis for a thorough risk assessment. Compounds in this class are consistently classified as:
-
Skin Irritants: Capable of causing skin irritation upon contact.[1][2]
-
Serious Eye Irritants: Posing a significant risk of serious eye irritation or damage.[1][2]
-
Respiratory Tract Irritants: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][2]
Given these potential hazards, a comprehensive PPE strategy is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are critical when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Rationale |
| Primary (Essential) | Chemical Safety Goggles | Protects against splashes and airborne particles, preventing serious eye irritation.[2] |
| Nitrile Gloves | Provides a barrier against skin contact and irritation.[3][4] It is crucial to check for any signs of degradation and change gloves frequently. | |
| Laboratory Coat | Protects skin and personal clothing from contamination.[4] | |
| Secondary (Task-Dependent) | Face Shield | Recommended when there is a higher risk of splashes, such as during transfers of larger quantities or when working with solutions under pressure. To be worn in addition to safety goggles.[5] |
| Respiratory Protection (e.g., N95 Dust Mask or Respirator) | Necessary when handling the solid compound as a powder to prevent inhalation and respiratory tract irritation.[4] The specific type of respirator should be determined by a formal risk assessment. | |
| Ancillary | Closed-toe Shoes | Essential laboratory footwear to protect against spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is paramount for minimizing risk. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Preparation:
-
Consult the SDS: Before beginning any work, obtain and thoroughly review the specific Safety Data Sheet for this compound provided by the manufacturer.
-
Work Area Designation: Designate a specific, well-ventilated area for handling the compound, preferably within a certified chemical fume hood.[1][2]
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for integrity before use.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
Handling:
-
Donning PPE: Put on your laboratory coat, followed by safety goggles and any required respiratory protection. Don nitrile gloves, ensuring they fit properly and cover the cuffs of your lab coat.
-
Weighing and Transfer: When weighing the solid, perform this task in a fume hood or a balance enclosure to minimize the generation of airborne dust. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
In Solution: When working with the compound in solution, handle all transfers and reactions within the fume hood. Avoid splashes and the generation of aerosols.
Post-Handling:
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves first, followed by your lab coat and then eye and respiratory protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Collect all solid waste, including excess reagent and any contaminated consumables (e.g., weighing paper, gloves, paper towels), in a clearly labeled, sealed container designated for hazardous chemical waste.[6]
-
The label should include the chemical name, associated hazards, and the date.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams. Benzoic acid derivatives are generally incompatible with strong oxidizing agents, strong acids, and strong bases.
-
-
Disposal Pathway:
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process and workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
By internalizing this comprehensive approach to safety, from initial hazard assessment to final disposal, researchers can confidently and responsibly advance their scientific endeavors while prioritizing personal and environmental well-being.
References
- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
-
Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
- Brahmayya, M., et al. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Proceedings of the National Academy of Sciences, India, Section A: Physical Sciences, 88(1), 9-13.
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
ACS Publications. (2012, April 17). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. Retrieved from [Link]
-
YouTube. (2021, February 10). Synthesis of Benzoic acid. Retrieved from [Link]
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. aksci.com [aksci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
